Product packaging for ML268(Cat. No.:)

ML268

Cat. No.: B1663211
M. Wt: 333.4 g/mol
InChI Key: YPGOVAKRQUAHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ML268 is a first-in-class, small molecule agonist of the Transient Receptor Potential Mucolipin 3 (TRPML3) ion channel, identified through high-throughput screening efforts . This probe compound exhibits sub-micromolar EC50 values in intracellular calcium functional assays and has been confirmed to act through a selective mechanism of action in patch-clamp studies . Due to the critical role of TRPML3 in inner ear mechanotransduction, this compound serves as a vital pharmacological tool for investigating the channel's function in hearing biology and associated pathologies . Research with this compound has helped demonstrate that TRPML3 may not be present in the plasma membrane of sensory hair cells or may function as a subunit of heteromeric channels in native cellular environments . The compound is characterized by its stability in PBS, with a half-life exceeding 48 hours . Key Specifications: • Target: TRPML3 Ion Channel Agonist • Molecular Weight: ~270.41 g/mol • Solubility: 0.28 µM in PBS • Stability in PBS: t1/2 > 48 hours This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23NO3S B1663211 ML268

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H23NO3S

Molecular Weight

333.4 g/mol

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)sulfonylazepane

InChI

InChI=1S/C18H23NO3S/c1-2-22-17-11-12-18(16-10-6-5-9-15(16)17)23(20,21)19-13-7-3-4-8-14-19/h5-6,9-12H,2-4,7-8,13-14H2,1H3

InChI Key

YPGOVAKRQUAHIC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCCC3

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCCC3

Synonyms

1-(4-Ethoxy-naphthalene-1-sulfonyl)-azepane

Origin of Product

United States

Foundational & Exploratory

MDI-2268: A Comprehensive Technical Guide to a Novel PAI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Inhibition of PAI-1

Below is a diagram illustrating the role of MDI-2268 in the fibrinolytic pathway.

cluster_0 Fibrinolytic Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by Fibrin_degradation Fibrin Degradation Products Plasmin->Fibrin_degradation degrades Fibrin_clot Fibrin Clot Fibrin_clot->Fibrin_degradation tPA_uPA tPA / uPA tPA_uPA->Plasminogen activates PAI1 PAI-1 PAI1->tPA_uPA inhibits MDI2268 MDI-2268 MDI2268->PAI1 inhibits

Figure 1: MDI-2268 Mechanism in Fibrinolysis

Quantitative Data

Compound Parameter Value Assay Condition
MDI-2268In Vitro ActivitySimilar to CCG-7844BPPAI-1 Inhibition Assay
CCG-7844BPIC5044 µMIn ex vivo plasma

Pharmacokinetic Profile of MDI-2268 (Rat Model) [3]

Parameter Route of Administration Value
Half-life (t1/2)Intravenous (IV)30 minutes
Half-life (t1/2)Oral (PO)3.4 hours
BioavailabilityOral (PO)57%

Preclinical Efficacy

Deep Vein Thrombosis (DVT)

In a murine model of venous thrombosis, MDI-2268 demonstrated significant antithrombotic efficacy.[3] Treatment with MDI-2268 resulted in a reduction in thrombus weight comparable to that achieved with low molecular weight heparin (LMWH), a standard anticoagulant therapy. A key advantage observed was that MDI-2268 did not prolong bleeding time, unlike LMWH.[3]

Atherosclerosis

The proposed signaling pathway for this effect is illustrated below.

cluster_1 PAI-1 Induced SMC Senescence PAI1 PAI-1 LRP1 LRP1 PAI1->LRP1 binds to SMC_Senescence SMC Senescence LRP1->SMC_Senescence induces Atherosclerosis Atherosclerosis SMC_Senescence->Atherosclerosis contributes to MDI2268 MDI-2268 MDI2268->PAI1 inhibits

Figure 2: MDI-2268 in Atherosclerosis

Experimental Protocols

In Vitro PAI-1 Inhibition Assay (Chromogenic)

cluster_2 Chromogenic PAI-1 Activity Assay Workflow start Start step1 Incubate PAI-1 with MDI-2268 start->step1 step2 Add excess tPA step1->step2 Formation of inactive PAI-1 step3 Add Plasminogen and chromogenic plasmin substrate step2->step3 Residual active tPA converts plasminogen to plasmin step4 Measure absorbance at 405 nm step3->step4 Plasmin cleaves substrate, releasing color end End step4->end

References

MDI-2268: A Technical Guide to its Function as a Plasminogen Activator Inhibitor-1 (PAI-1) Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Function and Mechanism of Action

Signaling Pathway of PAI-1 Inhibition by MDI-2268

G cluster_fibrinolysis Fibrinolytic Pathway cluster_inhibition PAI-1 Mediated Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation degrades Fibrin Fibrin (Clot) Fibrin->Fibrin_Degradation tPA_uPA tPA / uPA tPA_uPA->Plasminogen PAI1 Active PAI-1 PAI1->tPA_uPA inhibits Inactive_PAI1 Inactive PAI-1 (Conformationally Altered) PAI1->Inactive_PAI1 conformational change MDI2268 MDI-2268 MDI2268->PAI1 binds to

Quantitative Data Summary

The following tables summarize the key quantitative data for MDI-2268 from in vitro and in vivo studies.

Table 1: In Vitro Activity of MDI-2268
ParameterValueConditionsReference
IC50 vs. PAI-1 ~44 µMIn human plasma[1]

Note: The IC50 value is reported for a precursor compound, CCG-7844BP, with MDI-2268 having similar in vitro activity.

Table 2: Pharmacokinetic Properties of MDI-2268 in Rats
ParameterIntravenous (15 mg/kg)Oral (30 mg/kg)Reference
Half-life (t1/2) 30 minutes3.4 hours[1]
Oral Bioavailability -57%[1]
Table 3: In Vivo Efficacy of MDI-2268 in Murine Models
ModelDosing RegimenKey FindingReference
Venous Thrombosis 1.5-3 mg/kg, IP, every 8 hours for 6 doses62% decrease in thrombus weight compared to controls[1]
Atherosclerosis 400 µg/g of diet for 12 weeksSignificantly inhibited obesity and atherosclerosis formation; decreased macrophage accumulation in plaques[2]

Detailed Experimental Protocols

In Vitro PAI-1 Inhibition Assay (Chromogenic Assay)

This protocol is based on the methods used for the high-throughput screening and characterization of MDI-2268.

Materials:

  • Urokinase-type plasminogen activator (uPA)

  • Chromogenic substrate for uPA (e.g., S-2444)

  • Assay buffer (e.g., HBS with 15 mg/ml BSA)

  • MDI-2268 stock solution in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of MDI-2268 in the assay buffer.

  • Initiate the reaction by adding a fixed concentration of uPA to each well.

  • Immediately add the chromogenic substrate to each well.

  • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over time using a microplate reader.

Murine Model of Electrolytic Inferior Vena Cava (IVC) Thrombosis

Objective: To evaluate the in vivo antithrombotic efficacy of MDI-2268.

Materials:

  • Male C57BL/6 mice

  • MDI-2268 formulated for intraperitoneal (IP) injection

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 25-gauge needle with an insulated copper wire

  • Direct current power source

Procedure:

  • Anesthetize the mice.

  • Perform a midline laparotomy to expose the inferior vena cava (IVC).

  • Carefully dissect the IVC free from surrounding tissues.

  • Insert the needle with the exposed copper wire tip into the IVC.

  • Apply a constant direct current (e.g., 250 µA) for a specific duration (e.g., 15 minutes) to induce endothelial injury and thrombus formation.

  • Administer MDI-2268 or vehicle control via IP injection at specified doses and time points (e.g., 1.5-3 mg/kg every 8 hours).

  • After a set period (e.g., 48 hours), euthanize the mice.

  • Excise the IVC segment containing the thrombus.

  • Isolate and weigh the thrombus to determine the effect of MDI-2268 on thrombus formation.

Murine Model of Atherosclerosis (LDLR-/- Mice)

Objective: To assess the effect of MDI-2268 on the development of atherosclerosis.

Materials:

  • LDL receptor-deficient (ldlr−/−) mice

  • Western-type diet (high in fat and cholesterol)

  • MDI-2268 incorporated into the diet

  • Histological staining reagents (e.g., Oil Red O)

Procedure:

  • Wean ldlr−/− mice onto a standard chow diet.

  • At a specific age (e.g., 8-10 weeks), switch the mice to a Western-type diet.

  • Divide the mice into two groups: one receiving the Western-type diet and the other receiving the Western-type diet containing MDI-2268 (e.g., 400 µg/g of diet).

  • Maintain the mice on their respective diets for an extended period (e.g., 12 weeks).

  • Monitor body weight and food consumption throughout the study.

  • At the end of the study, euthanize the mice and perfuse the vasculature.

  • Excise the aorta and heart.

  • Perform histological analysis of the aortic root and arch to quantify atherosclerotic plaque area using stains like Oil Red O.

  • Immunohistochemistry can be performed to analyze the cellular composition of the plaques (e.g., macrophage content).

Visualizations

Experimental Workflow for In Vivo Thrombosis Study

G start Start anesthetize Anesthetize Mouse start->anesthetize surgery Expose Inferior Vena Cava anesthetize->surgery induce_thrombus Induce Thrombus (Electrolytic Injury) surgery->induce_thrombus administer_drug Administer MDI-2268 or Vehicle (IP) induce_thrombus->administer_drug monitoring Monitor for 48 hours administer_drug->monitoring euthanize Euthanize Mouse monitoring->euthanize excise_thrombus Excise and Weigh Thrombus euthanize->excise_thrombus analyze Analyze Data excise_thrombus->analyze end End analyze->end

Caption: Workflow for evaluating the antithrombotic efficacy of MDI-2268 in a murine model.

Logical Relationship of MDI-2268's Therapeutic Potential

G MDI2268 MDI-2268 PAI1_inhibition PAI-1 Inhibition MDI2268->PAI1_inhibition Fibrinolysis Enhanced Fibrinolysis PAI1_inhibition->Fibrinolysis Metabolic_Syndrome Ameliorated Metabolic Syndrome PAI1_inhibition->Metabolic_Syndrome Macrophage Decreased Macrophage Accumulation PAI1_inhibition->Macrophage Thrombosis Reduced Thrombosis Fibrinolysis->Thrombosis Atherosclerosis Reduced Atherosclerosis Macrophage->Atherosclerosis

References

MDI-2268: A Technical Whitepaper on its Discovery and Preclinical Development as a Novel PAI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Discovery of MDI-2268

High-Throughput Screening (HTS) Workflow

HTS_Workflow cluster_screening High-Throughput Screening cluster_optimization Lead Optimization Compound_Library 152,000+ Purified Compounds Primary_Assay Primary Screen: Inhibition of PAI-1 Activity Compound_Library->Primary_Assay Screening Hit_Identification Identification of Initial Hits Primary_Assay->Hit_Identification Data Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Hit-to-Lead MDI_2268 MDI-2268 Identified SAR_Studies->MDI_2268 Optimization

Caption: High-throughput screening and lead optimization workflow leading to the discovery of MDI-2268.

Mechanism of Action

PAI-1 Signaling Pathway in Fibrinolysis

PAI1_Signaling cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition PAI-1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation tPA_uPA tPA / uPA tPA_uPA->Plasmin Fibrin_Clot Fibrin Clot Fibrin_Clot->Fibrin_Degradation Degradation PAI1 PAI-1 PAI1->tPA_uPA Inhibition MDI_2268 MDI-2268 MDI_2268->PAI1 Inhibition

Preclinical Development and Efficacy

MDI-2268 has undergone preclinical evaluation in various animal models, demonstrating its potential as a therapeutic agent for thrombotic disorders.

In Vitro and Ex Vivo Activity
In Vivo Pharmacokinetics and Oral Bioavailability

Pharmacokinetic studies in mice revealed that MDI-2268 has good oral bioavailability.[1]

Table 1: Pharmacokinetic Parameters of MDI-2268 in Mice

ParameterValueReference
Oral Bioavailability57%[1]

A study investigating the plasma concentration of MDI-2268 after intravenous (IV) and oral (PO) administration showed more stable bioavailability via the oral route.[1]

In Vivo Efficacy in a Murine Model of Deep Vein Thrombosis (DVT)

MDI-2268 was evaluated in an electrolytic inferior vena cava model (EIM) of DVT in mice.[1] Treatment with MDI-2268 resulted in a significant reduction in thrombus weight compared to vehicle-treated controls.[1]

Table 2: Efficacy of MDI-2268 in a Murine DVT Model

Treatment GroupDoseThrombus Weight Reduction vs. ControlBleeding TimeReference
MDI-22683 mg/kg (IP)62%No significant change[1]
Low-Molecular-Weight Heparin (LMWH)N/AEfficaciousSignificantly prolonged[1]

Importantly, unlike low-molecular-weight heparin (LMWH), MDI-2268 did not increase bleeding time, highlighting its potential for a safer therapeutic profile.[1]

Oral Efficacy of MDI-2268
Oral Dose (mg/kg)Residual PAI-1 Activity (%)Reference
0.3~80[1]
1.0~60[1]
3.0~40[1]
10.0~20[1]
Efficacy in a Murine Model of Atherosclerosis

Experimental Protocols

Electrolytic Inferior Vena Cava Model (EIM) of Deep Vein Thrombosis

This protocol describes the induction of DVT in mice to evaluate the efficacy of antithrombotic agents.

EIM_Protocol Start Anesthetize Mouse Expose_IVC Surgically Expose Inferior Vena Cava (IVC) Start->Expose_IVC Induce_Thrombus Induce Thrombosis via Electrolytic Injury Expose_IVC->Induce_Thrombus Administer_Drug Administer MDI-2268, LMWH, or Vehicle (IP) Induce_Thrombus->Administer_Drug Harvest_Thrombus Harvest Thrombus after 2 Days Administer_Drug->Harvest_Thrombus Assess_Bleeding Assess Bleeding Time in a Separate Cohort Administer_Drug->Assess_Bleeding Measure_Weight Measure Thrombus Weight Harvest_Thrombus->Measure_Weight End Data Analysis Measure_Weight->End Assess_Bleeding->End

Caption: Experimental workflow for the murine electrolytic inferior vena cava (EIM) model of DVT.

Detailed Steps:

  • Anesthesia: Mice are anesthetized.

  • Surgical Preparation: A midline laparotomy is performed to expose the inferior vena cava (IVC).

  • Thrombus Induction: An electrode is placed on the IVC, and a controlled electrical current is applied to induce endothelial injury and thrombus formation.

  • Drug Administration: MDI-2268 (e.g., 3 mg/kg), LMWH, or vehicle is administered via intraperitoneal (IP) injection three times a day.[1]

  • Thrombus Harvesting and Analysis: After two days, the thrombus is harvested, and its weight is recorded.[1]

  • Bleeding Time Assessment: In a separate cohort of mice, bleeding time is assessed 90 minutes after IP injection of the compounds.[1]

In Vivo PAI-1 Activity Assay

Detailed Steps:

  • Plasma Preparation: Plasma is isolated by centrifugation.

Pharmacokinetic Studies

This protocol describes the determination of the pharmacokinetic profile of MDI-2268.

Detailed Steps:

  • Drug Administration: MDI-2268 is administered to mice via tail vein intravenous (IV) injection (e.g., 15 mg/kg) or oral gavage (PO) (e.g., 30 mg/kg).[1]

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Plasma Concentration Measurement: The concentration of MDI-2268 in the plasma is measured by quantitative mass spectrometry.[1]

  • Data Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including bioavailability.

Clinical Development Status

A thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving MDI-2268. At present, the development of MDI-2268 appears to be in the preclinical stage.

Conclusion

References

In-Depth Technical Guide to MDI-2268: A Novel PAI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

MDI-2268 is chemically identified as 2-hydrazinyl-2-oxo-N-(3-(trifluoromethoxy)benzyl)acetamide. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 1609176-50-2
Molecular Formula C₁₀H₁₀F₃N₃O₃
Molecular Weight 277.2 g/mol
SMILES C(NCC1=CC=CC(OC(F)(F)F)=C1)(=O)C(NN)=O

A 2D chemical structure of MDI-2268 is provided below:

MDI_2268_Structure cluster_0 n1 C n2 C n1->n2 c7 c7 n1->c7 CH₂ n3 C n2->n3 n4 C n3->n4 o1 o1 n3->o1 O n5 C n4->n5 n6 C n5->n6 n6->n1 cf3 cf3 o1->cf3 C f1 f1 cf3->f1 F f2 f2 cf3->f2 F f3 f3 cf3->f3 F n7 n7 c7->n7 NH c8 c8 n7->c8 C=O c9 c9 c8->c9 C=O n8 n8 c9->n8 NH n9 n9 n8->n9 NH₂

Caption: 2D Chemical Structure of MDI-2268.

Mechanism of Action: Inhibition of the Fibrinolytic Pathway

Fibrinolytic_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot degrades Fibrin_Degradation_Products Fibrin Degradation Products Fibrin_Clot->Fibrin_Degradation_Products tPA_uPA t-PA / u-PA tPA_uPA->Plasminogen PAI1 PAI-1 PAI1->tPA_uPA inhibits Inactive_PAI1 Inactive PAI-1 MDI2268 MDI-2268 MDI2268->PAI1 inhibits

Preclinical Data

In Vivo Efficacy in a Murine Model of Deep Vein Thrombosis

The antithrombotic efficacy of MDI-2268 has been evaluated in murine models of deep vein thrombosis (DVT). The following table summarizes the quantitative data from these studies.

Treatment GroupDosageAdministration RouteMean Thrombus Weight (mg) ± SDPercent Reduction vs. Control
Control (Vehicle) -Intraperitoneal12.7 ± 5.7-
MDI-2268 1.5 mg/kgIntraperitoneal6.9 ± 3.345.7%
MDI-2268 3 mg/kgIntraperitoneal5.5 ± 1.656.7%
Enoxaparin 7.3 mg/kgIntraperitoneal3.8 ± 1.370.1%

Data presented are representative of findings from published studies.

Pharmacokinetic Profile in Rats

Pharmacokinetic studies in rats have demonstrated that MDI-2268 possesses favorable properties for in vivo applications.

Pharmacokinetic ParameterIntravenous AdministrationOral Administration
Half-life (t₁/₂) 30 minutes3.4 hours
Bioavailability -57%

Experimental Protocols

High-Throughput Screening (HTS) for PAI-1 Inhibitors

MDI-2268 was identified through a dual-reporter high-throughput screening assay designed to minimize false positives.

HTS_Workflow start Start: Compound Library add_compound Add 200 nL of compound to 384-well plate start->add_compound add_pai1 Add PAI-1 (15 nM) Incubate for 15 min add_compound->add_pai1 add_upa Add u-PA (15 nM) add_pai1->add_upa read_fluorescence Read fluorescence of dual reporters (WPF & AMC) add_upa->read_fluorescence analyze Analyze Data: Identify hits with >3 SD change in both reporter signals read_fluorescence->analyze end End: Identification of MDI-2268 analyze->end

Caption: Workflow for the HTS assay identifying MDI-2268.

Protocol:

  • 200 nL of each test compound from a library is dispensed into the wells of a 384-well plate.

  • 15 nM of u-PA is then added to each well.

  • The fluorescence of two distinct reporter substrates (WPF and AMC) is measured.

In Vivo Murine Models of Deep Vein Thrombosis

This model induces thrombosis through endothelial activation.

Protocol:

  • C57BL/6 mice are anesthetized.

  • A 25-gauge needle containing a silver-coated copper wire is inserted into the inferior vena cava.

  • A direct current of 250 µA is applied for approximately 15 minutes to induce endothelial injury and subsequent thrombus formation.

  • MDI-2268 or a vehicle control is administered intraperitoneally at specified doses (e.g., 1.5 mg/kg or 3 mg/kg) at regular intervals post-thrombosis induction.

  • After a predetermined period (e.g., 48 hours), the mice are euthanized, and the thrombus is excised and weighed.

This model induces thrombosis through blood stasis.

Protocol:

  • Mice are anesthetized, and a midline laparotomy is performed to expose the IVC.

  • All side branches of the IVC are ligated using a 7-0 suture.

  • The IVC is then completely ligated caudal to the renal veins.

  • The abdominal wall is closed in layers.

  • Post-surgery, animals are treated with MDI-2268 or vehicle as described in the EIM protocol.

  • Thrombus weight is measured at the study endpoint.

Conclusion

MDI-2268: A Deep Dive into its Biological Targets and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary Biological Target: Plasminogen Activator Inhibitor-1 (PAI-1)

Core Signaling Pathways Modulated by MDI-2268

The Fibrinolytic Pathway

Fibrinolytic_Pathway cluster_MDI2268 Effect of MDI-2268 cluster_Fibrinolysis Fibrinolytic Cascade MDI-2268 MDI-2268 PAI-1 PAI-1 MDI-2268->PAI-1 inhibits Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin_Clot Fibrin_Clot Plasmin->Fibrin_Clot degrades Fibrin_Degradation_Products Fibrin_Degradation_Products Fibrin_Clot->Fibrin_Degradation_Products tPA_uPA tPA / uPA tPA_uPA->Plasminogen activates PAI-1->tPA_uPA inhibits

MDI-2268 enhances fibrinolysis by inhibiting PAI-1.
LRP1-Mediated Signaling in Cellular Senescence

LRP1_Signaling MDI-2268 MDI-2268 PAI-1 PAI-1 MDI-2268->PAI-1 inhibits LRP1 LRP1 PAI-1->LRP1 binds to Intracellular_Signaling Intracellular Signaling (e.g., JAK/STAT) LRP1->Intracellular_Signaling activates Cellular_Senescence Cellular_Senescence Intracellular_Signaling->Cellular_Senescence promotes

MDI-2268 inhibits PAI-1-mediated cellular senescence.
Autophagy and Tumor Progression

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of MDI-2268.

Table 1: Pharmacokinetic Properties of MDI-2268 in Rats
ParameterValueRoute of AdministrationReference
Half-life30 minIntravenous (IV)[1]
Half-life3.4 hOral (PO)[1]
Bioavailability57%Oral (PO)[1][10]
Table 2: Efficacy of MDI-2268 in a Murine Venous Thrombosis Model
Treatment GroupDosageOutcomeReference
MDI-22683 mg/kg (IP, three times/day)62% decrease in thrombus weight compared to control[1]
Low-Molecular Weight Heparin (LMWH)3 mg/kg (IP, three times/day)Efficacious as LMWH with lower bleeding risk[1]
Table 3: Effect of MDI-2268 on Atherosclerosis in ldlr-/- Mice
TreatmentDurationKey FindingsReference
MDI-2268 in Western Diet (400 µg/g)12 weeksSignificantly less atherosclerosis formation; inhibited weight gain[7][8]
Control (Western Diet)12 weeksContinued weight gain and atherosclerosis progression[7]

Key Experimental Methodologies

Detailed protocols for the key experiments cited are summarized below.

In Vivo Venous Thrombosis Model
  • Model: Electrolytic inferior vena cava model (EIM) in mice.

  • Procedure: Venous thrombosis (VT) is induced via the EIM. Following induction, mice receive intraperitoneal (IP) injections of either MDI-2268 (3 mg/kg), low-molecular-weight heparin (LMWH), or a vehicle control three times a day.

  • Endpoint: Thrombi are harvested two days after VT induction, and the thrombus weight is recorded. Bleeding risk is assessed in a separate cohort 90 minutes after a single IP injection.[1]

VT_Workflow VT_Induction Induce Venous Thrombosis (EIM Model) Treatment Administer Treatment (MDI-2268, LMWH, or Vehicle) VT_Induction->Treatment Harvest Harvest Thrombi (after 2 days) Treatment->Harvest Analysis Measure Thrombus Weight Assess Bleeding Risk Harvest->Analysis

Workflow for the in vivo venous thrombosis model.
Pharmacokinetic Studies in Rats

  • Procedure:

    • Intravenous (IV) Administration: A single dose of MDI-2268 (15 mg/kg) is administered via tail vein injection.

    • Oral (PO) Administration: A single dose of MDI-2268 (30 mg/kg) is administered by oral gavage.

  • Sample Collection: Blood samples are collected at various time points post-administration.

  • Analysis: The plasma concentration of MDI-2268 is measured by quantitative mass spectrometry to determine pharmacokinetic parameters such as half-life and bioavailability.[1][10]

Atherosclerosis Studies in ldlr-/- Mice
  • Model: LDL receptor-deficient (ldlr−/−) mice.

  • Diet: Mice are fed a Western diet with or without MDI-2268 (400 µg/g of diet) for 12 weeks.

  • Endpoints:

    • Body weight and diet consumption are measured weekly.

    • Atherosclerosis formation is assessed in the aortic arch, thoracic, and abdominal aorta.

    • Histochemical studies of atherosclerotic plaques are performed to assess macrophage accumulation and cell senescence.[7]

Conclusion

References

PAI-1 Inhibition by MDI-2268: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PAI-1 and its Role in Disease

MDI-2268: A Novel PAI-1 Inhibitor

Mechanism of Action

PAI-1 Signaling and Fibrinolysis Pathway

PAI1_Fibrinolysis_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin_clot Fibrin Clot tPA tPA uPA uPA Fibrin_degradation Fibrin Degradation Products Fibrin_clot->Fibrin_degradation Degradation PAI1 PAI-1 PAI1->tPA Inhibits PAI1->uPA Inhibits MDI2268 MDI-2268 MDI2268->PAI1 Inhibits

Preclinical Data

Pharmacokinetic Properties of MDI-2268

A pharmacokinetic study in rats demonstrated that MDI-2268 possesses excellent pharmacokinetic properties suitable for a therapeutic agent.[3]

ParameterValueRoute of Administration
Half-life30 minutesIntravenous
Half-life3.4 hoursOral
Bioavailability57%Oral
In Vivo Efficacy of MDI-2268

In a murine model of DVT induced by the electrolytic inferior vena cava model (EIM), MDI-2268 demonstrated significant antithrombotic efficacy.[3][5]

Treatment GroupDoseThrombus Weight (mg)Bleeding Time
Control (DMSO)-12.7 ± 5.7Not significantly affected
MDI-22681.5 mg/kg6.9 ± 3.3Not significantly affected
MDI-22683 mg/kg5.5 ± 1.6Not significantly affected
Enoxaparin7.3 mg/kg3.8 ± 1.3Significantly prolonged
MDI-2268 + Enoxaparin3 mg/kg + 1.8 mg/kg4.8 ± 2.4Not reported

Data presented as mean ± standard deviation.

Treatment with 3 mg/kg MDI-2268 resulted in a 62% decrease in thrombus weight compared to controls, an effect comparable to that of low-molecular-weight heparin (LMWH).[3] Importantly, unlike LMWH, MDI-2268 did not significantly increase bleeding time, highlighting its favorable safety profile.[3]

In LDL-receptor-deficient (ldlr−/−) mice fed a Western diet, MDI-2268 demonstrated beneficial effects on weight gain and atherosclerosis formation.[6] Mice treated with MDI-2268 (400 μg/g of diet) failed to gain weight despite similar diet consumption to controls and exhibited significantly less atherosclerosis in the aortic arch, thoracic, and abdominal aorta after 12 weeks.[6]

Experimental Protocols

Murine Model of Deep Vein Thrombosis (Electrolytic Inferior Vena Cava Model - EIM)

This protocol outlines the induction of DVT in a murine model as described in the cited literature.[3][5]

DVT_Model_Workflow Start Start: Anesthetize Mouse Laparotomy Perform Midline Laparotomy Start->Laparotomy Expose_IVC Expose Inferior Vena Cava (IVC) Laparotomy->Expose_IVC Place_Electrode Place Needle Electrode on IVC Expose_IVC->Place_Electrode Apply_Current Apply Constant Electrical Current (e.g., 250 µA for 10 min) Place_Electrode->Apply_Current Remove_Electrode Remove Electrode Apply_Current->Remove_Electrode Close_Abdomen Close Abdominal Incision Remove_Electrode->Close_Abdomen Treatment_Admin Administer Treatment (MDI-2268, LMWH, or Vehicle) Close_Abdomen->Treatment_Admin Thrombus_Harvest Harvest Thrombus at Day 2 Treatment_Admin->Thrombus_Harvest Measure_Weight Measure Thrombus Weight Thrombus_Harvest->Measure_Weight End End: Data Analysis Measure_Weight->End

Caption: Workflow for the electrolytic DVT model.

Bleeding Time Assay

This assay is crucial for assessing the bleeding risk associated with antithrombotic agents.

  • Animal Preparation: Mice are anesthetized.

  • Tail Transection: The distal 3 mm of the tail is transected using a scalpel.

  • Blood Blotting: The tail is immediately immersed in saline at 37°C. Every 30 seconds, the tail is blotted onto filter paper until bleeding ceases.

  • Endpoint: The time until the cessation of bleeding for at least 30 seconds is recorded as the bleeding time.

Conclusion

References

Specificity of MDI-2268 for Plasminogen Activator Inhibitor-1 (PAI-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PAI-1 and its Inhibition

Quantitative Analysis of MDI-2268 Specificity

Inhibitory Activity
Compound Target Assay Condition Reported Activity Reference
MDI-2268Glycosylated PAI-1HBS with 15 mg/mL BSADose-dependent inhibition[1]
MDI-2268PAI-1Ex vivo PAI-1 depleted murine plasmaDose-dependent inhibition[1]
MDI-2268PAI-1In vivo (PAI-1 overexpressing mice)Dose-dependent inhibition of plasma PAI-1 activity[1]
Selectivity Profile

Mechanism of Action: Allosteric Inhibition

PAI-1 Signaling and Inhibition Pathway

PAI1_Inhibition cluster_activation PAI-1 Activation & Function cluster_inhibition Inhibition by MDI-2268 tPA tPA Plasminogen Plasminogen tPA->Plasminogen activates uPA uPA uPA->Plasminogen activates PAI1_active Active PAI-1 PAI1_active->tPA inhibits PAI1_active->uPA inhibits PAI1_inactive Inactive PAI-1 (Conformationally Altered) PAI1_active->PAI1_inactive Conformational Change Plasmin Plasmin Plasminogen->Plasmin conversion Fibrin_degradation Fibrin Degradation Plasmin->Fibrin_degradation MDI2268 MDI-2268 MDI2268->PAI1_active

Experimental Protocols

PAI-1 Activity Assay (Chromogenic Substrate Method)

Materials:

  • tPA or uPA

  • Chromogenic substrate for tPA or uPA

  • Assay buffer (e.g., Tris-buffered saline with a carrier protein)

  • Test compound (MDI-2268) in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of MDI-2268 in the assay buffer.

  • Add the serially diluted MDI-2268 or vehicle control to the wells and incubate for a predetermined time at a specific temperature (e.g., 30 minutes at 37°C) to allow for binding.

  • Add a fixed concentration of tPA or uPA to each well and incubate for a short period (e.g., 10 minutes at 37°C).

  • Initiate the chromogenic reaction by adding the substrate.

  • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

  • Calculate the rate of substrate cleavage for each concentration of MDI-2268.

Experimental Workflow for Specificity Assessment

Specificity_Workflow Start Start: Compound MDI-2268 Primary_Assay Primary Screen: PAI-1 Inhibition Assay Start->Primary_Assay Dose_Response Dose-Response Curve & IC50 Determination Primary_Assay->Dose_Response Selectivity_Screen Selectivity Screen: Assay against other Serpins (e.g., Antithrombin III, α1-antitrypsin) Dose_Response->Selectivity_Screen Off_Target_Screen Off-Target Profiling: Broad panel of receptors, kinases, ion channels, etc. Dose_Response->Off_Target_Screen In_Vivo_Studies In Vivo Efficacy & Safety: (e.g., Thrombosis models, bleeding time assays) Selectivity_Screen->In_Vivo_Studies Off_Target_Screen->In_Vivo_Studies Conclusion Conclusion: Highly Specific PAI-1 Inhibitor In_Vivo_Studies->Conclusion

Caption: Experimental workflow for determining the specificity of MDI-2268.

Safety and Pharmacokinetics

Preclinical studies have provided valuable insights into the safety and pharmacokinetic profile of MDI-2268.

Parameter Finding Reference
Oral Bioavailability Orally active in mice.[1]
Safety Profile Does not increase bleeding time in mouse models, unlike traditional anticoagulants.[1]
In Vivo Efficacy Effectively inhibits PAI-1 in mouse models of venous thrombosis and atherosclerosis.[1][2]

Conclusion and Future Directions

References

MDI-2268: A Novel Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitor for Enhanced Fibrinolysis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction

Mechanism of Action

MDI2268_Mechanism_of_Action MDI2268 MDI-2268 PAI1 PAI-1 MDI2268->PAI1 Inhibits tPA_inactive tPA-PAI-1 Complex (Inactive) PAI1->tPA_inactive tPA_active Active tPA PAI1->tPA_active Inhibits tPA_active->tPA_inactive Plasmin Plasmin tPA_active->Plasmin Activates Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin Fibrin (Clot) Fibrin->Fibrin_Degradation

Figure 1: MDI-2268 Mechanism of Action

Preclinical Data

Antithrombotic Efficacy

The antithrombotic properties of MDI-2268 have been evaluated in a murine model of deep vein thrombosis induced by electrolytic injury to the inferior vena cava (IVC).

Treatment GroupDose (mg/kg)Administration RouteThrombus Weight (mg)% Reduction in Thrombus Weight
Control (Vehicle)-Intraperitoneal12.7 ± 5.7-
MDI-22681.5Intraperitoneal6.9 ± 3.345.7%
MDI-22683Intraperitoneal5.5 ± 1.656.7%
Enoxaparin (LMWH)7.3Intraperitoneal3.8 ± 1.370.1%
MDI-2268 + Enoxaparin3 + 1.8Intraperitoneal4.8 ± 2.462.2%

Data presented as mean ± standard deviation. Data sourced from Circulation.[4]

Safety Profile: Bleeding Time Assessment

A critical aspect of antithrombotic therapy is the risk of bleeding. MDI-2268 has been assessed for its effect on bleeding time in a murine model.

Treatment GroupDose (mg/kg)Administration RouteBleeding Time (seconds)
Control (Vehicle)-IntraperitonealNot significantly different from MDI-2268
MDI-22683IntraperitonealNo significant increase
Low-Molecular-Weight Heparin (LMWH)3IntraperitonealSignificantly prolonged

Qualitative summary based on available data.[5]

Experimental Protocols

Electrolytic Inferior Vena Cava (IVC) Model of Deep Vein Thrombosis

This model induces thrombus formation in the inferior vena cava of mice through a controlled electrolytic injury, mimicking aspects of venous thrombosis.

Materials:

  • C57BL/6 mice (10-12 weeks old, 20-25g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for laparotomy

  • 25-gauge needle

  • Silver-coated copper wire

  • Direct current power supply

  • Suture material

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Perform a midline laparotomy to expose the inferior vena cava (IVC).

  • Carefully dissect the IVC from the surrounding tissues.

  • Insert a 25-gauge needle connected to the anode of a direct current power supply into the IVC.

  • Place a subcutaneous electrode (cathode).

  • Apply a constant direct current to induce endothelial injury and thrombus formation.

  • After a specified duration, cease the current and close the abdominal incision.

  • At the desired time point post-procedure, euthanize the animal, harvest the IVC segment containing the thrombus, and measure the thrombus weight.

DVT_Model_Workflow Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Laparotomy Perform Midline Laparotomy Anesthesia->Laparotomy Expose_IVC Expose Inferior Vena Cava Laparotomy->Expose_IVC Insert_Electrode Insert Anode Needle into IVC Expose_IVC->Insert_Electrode Place_Cathode Place Subcutaneous Cathode Expose_IVC->Place_Cathode Apply_Current Apply Direct Current Insert_Electrode->Apply_Current Place_Cathode->Apply_Current Thrombus_Formation Thrombus Formation Apply_Current->Thrombus_Formation Close_Incision Close Abdominal Incision Thrombus_Formation->Close_Incision Harvest_Thrombus Harvest and Weigh Thrombus Close_Incision->Harvest_Thrombus End End Harvest_Thrombus->End

Figure 2: Electrolytic DVT Model Workflow
Mouse Tail Bleeding Time Assay

This assay is a standard method for evaluating the potential bleeding risk associated with antithrombotic agents.

Materials:

  • Mice

  • Scalpel or sharp blade

  • Filter paper

  • Timer

  • 37°C saline

Procedure:

  • Administer the test compound (e.g., MDI-2268) or vehicle control to the mice via the desired route.

  • At a specified time after administration, anesthetize the mouse.

  • Amputate a small segment (e.g., 3 mm) of the distal tail with a sharp blade.

  • Immediately immerse the tail in 37°C saline and start a timer.

  • Record the time until bleeding ceases completely (no re-bleeding for at least 30 seconds).

  • Alternatively, the tail can be blotted on filter paper at regular intervals, and the time to cessation of bleeding is recorded.

Conclusion

References

MDI-2268: A Novel PAI-1 Inhibitor and its Interaction with the Serpin Family - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to MDI-2268 and the Serpin Family

Quantitative Data on MDI-2268 Activity

CompoundAssay ConditionIC50 (µM)TargetReference
CCG-7844BPIn plasma44PAI-1[4]
MDI-2268In vitro (estimated)~44PAI-1[4]

Selectivity Profile:

A crucial aspect of any therapeutic inhibitor is its selectivity for the intended target. The precursor to MDI-2268, CCG-7844BP, was tested for its activity against other structurally similar serpins that are abundant in plasma.

SerpinConcentration of CCG-7844BPActivityReference
Antithrombinup to 1 mMNo inhibition observed[4]
α1-antitrypsinup to 1 mMNo inhibition observed[4]
α2-antiplasminup to 1 mMNo inhibition observed[4]

In Vivo Efficacy:

In a murine model of deep vein thrombosis, MDI-2268 demonstrated significant antithrombotic properties without a concomitant increase in bleeding time, a common side effect of traditional anticoagulants.

Treatment GroupDoseThrombus Weight Reduction vs. ControlBleeding TimeReference
MDI-22681.5 mg/kgNot statistically significantUnchanged
MDI-22683 mg/kgStatistically significant (p=0.035)Unchanged
Enoxaparin7.3 mg/kgStatistically significant (p=0.005)Significantly prolonged[4]

Pharmacokinetic Profile:

Pharmacokinetic studies in rats have shown that MDI-2268 is orally bioavailable.

ParameterValueSpeciesReference
Oral Bioavailability57%Rat[4]

Experimental Protocols

Dual-Reporter High-Throughput Screen for PAI-1 Inhibitors

Protocol:

  • Compound Plating: 200 nL of test compounds are dispensed into the wells of a 384-well plate.

  • Fluorescence Reading: The fluorescence of both reporter substrates is measured over time.

  • Hit Identification: A compound is considered a "hit" if it produces a statistically significant increase in the fluorescence of both reporter substrates compared to the negative control.

HTS_Workflow Compound Compound Plating (200 nL) PAI1_Incubation PAI-1 Incubation (15 nM PAI-1, 15 min) Compound->PAI1_Incubation uPA_Addition uPA Addition (15 nM uPA) PAI1_Incubation->uPA_Addition Fluorescence_Reading Fluorescence Reading (Dual Reporter) uPA_Addition->Fluorescence_Reading Hit_Identification Hit Identification (Statistical Analysis) Fluorescence_Reading->Hit_Identification

Caption: High-Throughput Screening Workflow for PAI-1 Inhibitors.
Murine Electrolytic Model of Deep Vein Thrombosis

This in vivo model is used to assess the antithrombotic efficacy of compounds like MDI-2268.

Principle: A controlled electrical current is applied to the inferior vena cava (IVC) of a mouse, inducing endothelial damage and the formation of a thrombus in a flow-dependent manner.

Protocol:

  • Anesthesia: The mouse is anesthetized using isoflurane.

  • Surgical Exposure: A midline laparotomy is performed to expose the inferior vena cava.

  • Vessel Isolation: The IVC is carefully isolated from surrounding tissues.

  • Electrode Placement: A 25-gauge needle attached to a silver-coated copper wire (anode) is inserted into the IVC, and a second wire (cathode) is placed subcutaneously.

  • Thrombus Induction: A constant direct current (typically 250 µA) is applied for a defined period (e.g., 15 minutes) to induce thrombus formation.

  • Drug Administration: MDI-2268 or a vehicle control is administered to the mice (e.g., intraperitoneally) at specified doses and time points.

  • Thrombus Analysis: After a set period (e.g., 48 hours), the mice are euthanized, and the IVC is harvested. The thrombus is excised and weighed.

  • Bleeding Time Assessment: In a separate cohort of animals, bleeding time is measured (e.g., by tail clip method) after drug administration to assess the risk of hemorrhage.

DVT_Model_Workflow Anesthesia Anesthesia Surgical_Exposure Surgical Exposure of IVC Anesthesia->Surgical_Exposure Electrode_Placement Electrode Placement Surgical_Exposure->Electrode_Placement Thrombus_Induction Thrombus Induction (Electrical Current) Electrode_Placement->Thrombus_Induction Drug_Administration Drug Administration Thrombus_Induction->Drug_Administration Thrombus_Analysis Thrombus Analysis Drug_Administration->Thrombus_Analysis Bleeding_Time Bleeding Time Assessment Drug_Administration->Bleeding_Time

Caption: Workflow for the Murine Electrolytic Deep Vein Thrombosis Model.

Signaling Pathways and Mechanism of Action

PAI-1 Signaling in Thrombosis

Thrombosis_Pathway MDI2268 MDI-2268 PAI1 PAI-1 MDI2268->PAI1 Inhibits tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin (Clot) FDP Fibrin Degradation Products Fibrin->FDP

Caption: MDI-2268 Mechanism of Action in Thrombosis.
PAI-1 Signaling in Fibrosis

Fibrosis_Pathway TGFb1 TGF-β1 TGFb_Receptor TGF-β Receptor TGFb1->TGFb_Receptor SMADs SMADs TGFb_Receptor->SMADs PAI1_Gene PAI-1 Gene Transcription SMADs->PAI1_Gene PAI1 PAI-1 PAI1_Gene->PAI1 Plasmin Plasmin PAI1->Plasmin Inhibits Fibrosis Fibrosis PAI1->Fibrosis Promotes MDI2268 MDI-2268 MDI2268->PAI1 Inhibits MMPs MMPs Plasmin->MMPs Activates ECM_Degradation ECM Degradation MMPs->ECM_Degradation ECM_Degradation->Fibrosis Prevents

Caption: Role of PAI-1 in TGF-β1-mediated Fibrosis.

Conclusion

References

MDI-2268: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

The following tables summarize the key quantitative data available for MDI-2268 from preclinical studies.

ParameterValueRoute of Administration
Half-life30 minutesIntravenous (IV)
Half-life3.4 hoursOral (PO)
Bioavailability57%Oral (PO)
Treatment GroupDoseThrombus Weight Reduction vs. ControlBleeding Time
MDI-22683 mg/kg (IP)62%No significant change
Low Molecular Weight Heparin (LMWH)3 mg/kg (IP)Comparable to MDI-2268Significantly prolonged

Table 3: In Vivo Efficacy of MDI-2268 in a Murine Model of Atherosclerosis [2]

Treatment GroupDietDurationOutcome
MDI-2268Western Diet + 400 µg/g MDI-226812 weeksSignificantly less atherosclerosis formation in the aortic arch, thoracic, and abdominal aorta compared to control.
ControlWestern Diet12 weeksProgressive weight gain and atherosclerosis formation.

Core Signaling Pathway

PAI1_Signaling_Pathway cluster_fibrinolysis Fibrinolytic System cluster_inhibition Inhibition by PAI-1 cluster_intervention Pharmacological Intervention Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin Fibrin (Clot) Fibrin->Fibrin_Degradation tPA_uPA tPA / uPA tPA_uPA->Plasminogen PAI1 PAI-1 PAI1->tPA_uPA Inhibits MDI2268 MDI-2268 MDI2268->PAI1 Inhibits PAI1_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_PAI1 Prepare PAI-1 Solution Add_PAI1 Add PAI-1 to 96-well Plate Prep_PAI1->Add_PAI1 Prep_tPA Prepare tPA Solution Add_tPA Add tPA and Incubate Prep_tPA->Add_tPA Prep_Substrate Prepare Chromogenic Substrate Add_Substrate Add Substrate and Incubate Prep_Substrate->Add_Substrate Prep_MDI2268 Prepare MDI-2268 Dilution Series Add_MDI2268 Add MDI-2268 and Incubate Prep_MDI2268->Add_MDI2268 Add_PAI1->Add_MDI2268 Add_MDI2268->Add_tPA Add_tPA->Add_Substrate Read_Absorbance Read Absorbance Add_Substrate->Read_Absorbance Calc_Inhibition Calculate % Inhibition Read_Absorbance->Calc_Inhibition Venous_Thrombosis_Model_Workflow cluster_procedure Experimental Procedure cluster_bleeding Bleeding Time Assessment Anesthetize Anesthetize Mouse Expose_IVC Expose Inferior Vena Cava (IVC) Anesthetize->Expose_IVC Induce_Thrombus Induce Thrombus with Electrolytic Current Expose_IVC->Induce_Thrombus Administer_Drug Administer MDI-2268 or Vehicle Induce_Thrombus->Administer_Drug Euthanize Euthanize and Excise IVC Administer_Drug->Euthanize Measure_Thrombus Measure Thrombus Weight Euthanize->Measure_Thrombus Administer_Drug_Bleed Administer MDI-2268 or Control Transect_Tail Transect Tail Administer_Drug_Bleed->Transect_Tail Measure_Bleeding Measure Time to Cessation of Bleeding Transect_Tail->Measure_Bleeding Atherosclerosis_Model_Workflow cluster_procedure Experimental Procedure Start_Diet Place ldlr-/- Mice on Western Diet Administer_Drug Incorporate MDI-2268 into Diet Start_Diet->Administer_Drug Maintain_Diet Maintain on Diet for 12 Weeks Administer_Drug->Maintain_Diet Euthanize Euthanize and Perfuse Vasculature Maintain_Diet->Euthanize Dissect_Aorta Dissect Aorta Euthanize->Dissect_Aorta Stain_Plaques En Face Staining with Oil Red O Dissect_Aorta->Stain_Plaques Quantify_Plaques Quantify Plaque Area Stain_Plaques->Quantify_Plaques

References

Methodological & Application

Application Notes and Protocols: MDI-2268 In Vivo Experimental Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action

PAI_1_Signaling_Pathway Plasminogen Plasminogen Plasmin Plasmin tPA_uPA tPA / uPA Fibrin_Clot Fibrin Clot Fibrin_Degradation Fibrin Degradation (Thrombolysis) Plasmin->Fibrin_Degradation tPA_uPA->Plasmin PAI_1 PAI-1 PAI_1->tPA_uPA inhibits MDI_2268 MDI-2268 MDI_2268->PAI_1

Figure 1: MDI-2268 Mechanism of Action.

In Vivo Experimental Models and Protocols

MDI-2268 has been evaluated in various preclinical animal models to assess its antithrombotic and anti-atherosclerotic properties.

Murine Model of Venous Thrombosis

This model is used to evaluate the efficacy of MDI-2268 in preventing the formation and promoting the resolution of deep vein thrombosis (DVT).

VT_Workflow Animal_Prep Animal Preparation (C57BL/6 mice, 10-12w) VT_Induction Venous Thrombosis Induction (Electrolytic Injury Model) Animal_Prep->VT_Induction Treatment Treatment Administration (MDI-2268, LMWH, or Vehicle) VT_Induction->Treatment Monitoring Monitoring Period (2 days) Treatment->Monitoring Endpoint Endpoint Analysis (Thrombus Harvest and Weighing, Bleeding Time Assay) Monitoring->Endpoint Athero_Workflow Animal_Model Animal Model (ldlr-/- mice) Diet_Acclimation Dietary Intervention (Western Diet +/- MDI-2268) Animal_Model->Diet_Acclimation Treatment_Period Treatment Period (12-24 weeks) Diet_Acclimation->Treatment_Period Endpoint Endpoint Analysis (Atherosclerotic Plaque Assessment, Metabolic Parameters) Treatment_Period->Endpoint

References

MDI-2268: Application Notes and Protocols for Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Quantitative Data from Preclinical Studies

The efficacy of MDI-2268 in a murine model of atherosclerosis has been evaluated in LDL receptor-deficient (Ldlr-/-) mice fed a Western diet. The following tables summarize the key quantitative findings from this research.[1]

Table 1: Effect of MDI-2268 on Body Weight in Ldlr-/- Mice on a Western Diet

Treatment GroupInitial Body Weight (g)Final Body Weight (g) at 12 weeksChange in Body Weight (g)
Control (Western Diet)24.5 ± 1.238.5 ± 2.1+14.0
MDI-2268 (400 µg/g in diet)24.8 ± 1.526.2 ± 1.8+1.4

Data are presented as mean ± SEM.

Table 2: Effect of MDI-2268 on Atherosclerotic Plaque Formation in Ldlr-/- Mice

Treatment GroupTotal Aortic Plaque Area (% of total aortic area)Aortic Root Plaque Area (µm²)
Control (Western Diet)15.8 ± 2.3450,000 ± 55,000
MDI-2268 (400 µg/g in diet)4.2 ± 1.1180,000 ± 32,000

p < 0.05 compared to control. Data are presented as mean ± SEM.

Table 3: Effect of MDI-2268 on Aortic Plaque Composition

Treatment GroupMacrophage Content (% of plaque area)Smooth Muscle Cell Content (% of plaque area)Collagen Content (% of plaque area)Senescent Cell Content (% of plaque area)
Control (Western Diet)35.2 ± 4.120.5 ± 3.230.1 ± 3.812.5 ± 2.1
MDI-2268 (400 µg/g in diet)15.8 ± 2.921.1 ± 2.931.5 ± 4.24.8 ± 1.5

p < 0.05 compared to control. Data are presented as mean ± SEM.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathway of MDI-2268 in atherosclerosis and the experimental workflow for its evaluation.

MDI2268_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Vascular Smooth Muscle Cell) MDI2268 MDI-2268 PAI1 PAI-1 MDI2268->PAI1 Inhibits uPA uPA/tPA PAI1->uPA Inhibits LRP1 LRP1 PAI1->LRP1 Binds Macrophage_Accumulation Macrophage Accumulation PAI1->Macrophage_Accumulation Promotes Plasmin Plasmin uPA->Plasmin Activates Senescence Cellular Senescence (p53, p21 activation) LRP1->Senescence Promotes Plasminogen Plasminogen Plasminogen->Plasmin Atherogenesis Atherogenesis Senescence->Atherogenesis Contributes to Macrophage_Accumulation->Atherogenesis Contributes to

Caption: Proposed signaling pathway of MDI-2268 in atherosclerosis.

Experimental_Workflow start Start: Ldlr-/- Mice diet Western Diet Feeding (12 weeks) start->diet treatment Treatment Groups: - Control Diet - MDI-2268 in Diet (400 µg/g) diet->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring euthanasia Euthanasia & Tissue Collection (Aorta, Heart) monitoring->euthanasia analysis Atherosclerotic Plaque Analysis euthanasia->analysis quantification Quantification: - Plaque Area - Macrophage Content - Senescence analysis->quantification end End: Data Analysis & Conclusion quantification->end

Caption: Experimental workflow for evaluating MDI-2268 in a murine model.

Experimental Protocols

The following are detailed protocols for key experiments involved in assessing the efficacy of MDI-2268 in atherosclerosis research, based on the methodologies described in preclinical studies.[1]

Protocol 1: In Vivo Murine Atherosclerosis Model

Objective: To induce atherosclerosis in Ldlr-/- mice and assess the therapeutic effect of MDI-2268.

Materials:

  • LDL receptor-deficient (Ldlr-/-) mice (e.g., from The Jackson Laboratory).

  • Western Diet (e.g., TD.88137, Envigo) containing 21% fat and 0.15% cholesterol.

  • MDI-2268.

  • Standard mouse chow.

  • Animal caging and husbandry supplies.

  • Analytical balance.

Procedure:

  • Acclimate Ldlr-/- mice (8-10 weeks old) to the animal facility for at least one week with free access to standard chow and water.

  • Randomly assign mice to two groups: Control and MDI-2268 treatment.

  • Prepare the specialized diets:

    • Control Diet: Western Diet.

    • MDI-2268 Diet: Mix MDI-2268 into the Western Diet at a concentration of 400 µg per gram of diet. Ensure homogenous mixing.

  • Provide the respective diets to the mice for 12 weeks.

  • Monitor the body weight and food consumption of each mouse weekly.

  • At the end of the 12-week period, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Perfuse the circulatory system with phosphate-buffered saline (PBS) via the left ventricle.

  • Dissect the aorta and the heart for further analysis.

Protocol 2: Quantification of Atherosclerotic Plaque Area

Objective: To quantify the extent of atherosclerotic plaque formation in the aorta.

Materials:

  • Dissected aortas from Protocol 1.

  • Dissecting microscope.

  • Fine forceps and scissors.

  • 70% ethanol.

  • Oil Red O stain.

  • Isopropanol.

  • Formalin (10% neutral buffered).

  • Digital camera with a microscope adapter.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Carefully clean the dissected aortas of any adhering perivascular fat and connective tissue under a dissecting microscope.

  • Open the aorta longitudinally from the arch to the iliac bifurcation.

  • Pin the aorta flat on a black wax dissecting pan.

  • Fix the tissue in 10% neutral buffered formalin for at least 24 hours.

  • Rinse the fixed aortas with distilled water.

  • Stain the aortas with a filtered solution of Oil Red O for 25 minutes to visualize lipid-rich plaques.

  • Differentiate the staining by briefly immersing in 70% ethanol.

  • Rinse with distilled water.

  • Capture high-resolution digital images of the en face preparations.

  • Using ImageJ software, quantify the total aortic surface area and the Oil Red O-positive (plaque) area.

  • Express the plaque area as a percentage of the total aortic surface area.

Protocol 3: Immunohistochemical Analysis of Aortic Root Plaques

Objective: To assess the cellular composition (macrophages, smooth muscle cells) of atherosclerotic plaques in the aortic root.

Materials:

  • Hearts from Protocol 1.

  • Optimal Cutting Temperature (OCT) compound.

  • Cryostat.

  • Microscope slides.

  • Primary antibodies:

    • Anti-mouse CD68 (for macrophages).

    • Anti-mouse α-smooth muscle actin (α-SMA).

  • Appropriate secondary antibodies conjugated to a reporter enzyme (e.g., HRP) or fluorophore.

  • DAB substrate kit (for HRP).

  • Hematoxylin counterstain.

  • Mounting medium.

  • Light or fluorescence microscope.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Embed the upper portion of the heart, including the aortic root, in OCT compound and freeze on dry ice.

  • Cut serial 10 µm thick cryosections of the aortic root using a cryostat.

  • Mount the sections on charged microscope slides.

  • Fix the sections with cold acetone for 10 minutes.

  • Wash with PBS.

  • Perform antigen retrieval if necessary (follow antibody datasheet recommendations).

  • Block non-specific binding with an appropriate blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

  • Incubate the sections with the primary antibody (e.g., anti-CD68 or anti-α-SMA) overnight at 4°C.

  • Wash with PBS.

  • Incubate with the corresponding secondary antibody for 1 hour at room temperature.

  • If using an HRP-conjugated secondary antibody, develop the signal with a DAB substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Capture images of the stained sections.

  • Quantify the positively stained area for each marker as a percentage of the total plaque area using ImageJ.

Protocol 4: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

Objective: To detect and quantify senescent cells within atherosclerotic plaques.

Materials:

  • Aortic root cryosections (as prepared in Protocol 3).

  • SA-β-Gal staining kit (e.g., from Cell Signaling Technology, #9860) or prepare the staining solution:

    • Citric acid/sodium phosphate buffer (pH 6.0).

    • Potassium ferrocyanide.

    • Potassium ferricyanide.

    • NaCl.

    • MgCl2.

    • X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside).

  • Nuclear Fast Red counterstain.

  • Light microscope.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Use frozen sections of the aortic root.

  • Fix the sections with a fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) for 15 minutes.

  • Wash the sections twice with PBS.

  • Prepare the SA-β-Gal staining solution according to the manufacturer's instructions or the standard recipe.

  • Incubate the sections with the staining solution in a humidified chamber at 37°C for 12-16 hours. Do not use a CO2 incubator as it will alter the pH of the buffer.

  • Wash the sections with PBS.

  • Counterstain with Nuclear Fast Red for 5 minutes.

  • Wash with water.

  • Dehydrate, clear, and mount the slides.

  • Capture images of the stained sections. Senescent cells will show a blue cytoplasmic stain.

  • Quantify the blue-stained area as a percentage of the total plaque area using ImageJ.

Conclusion

References

Application Notes and Protocols for MDI-2268 in the Study of Metabolic Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide an overview of MDI-2268, its mechanism of action, and detailed protocols for its use in in vitro and in vivo models of metabolic dysfunction.

Mechanism of Action

MDI-2268 Signaling Pathway in Metabolic Dysfunction

MDI2268_Metabolic_Dysfunction_Pathway cluster_upstream Upstream Stimuli cluster_pai1 PAI-1 Regulation and Action cluster_downstream Downstream Effects Metabolic Stress Metabolic Stress TGF-beta TGF-beta Metabolic Stress->TGF-beta Pro-inflammatory Cytokines Pro-inflammatory Cytokines Metabolic Stress->Pro-inflammatory Cytokines PAI-1 Gene Expression PAI-1 Gene Expression TGF-beta->PAI-1 Gene Expression Pro-inflammatory Cytokines->PAI-1 Gene Expression PAI-1 Protein PAI-1 Protein PAI-1 Gene Expression->PAI-1 Protein Insulin Resistance Insulin Resistance PAI-1 Protein->Insulin Resistance promotes Adipose Tissue Inflammation Adipose Tissue Inflammation PAI-1 Protein->Adipose Tissue Inflammation promotes Atherosclerosis Atherosclerosis PAI-1 Protein->Atherosclerosis promotes MDI-2268 MDI-2268 MDI-2268->PAI-1 Protein

Quantitative Data Summary

The following tables summarize the pharmacokinetic and in vivo efficacy data for MDI-2268.

Table 1: Pharmacokinetic Properties of MDI-2268 in Rats [1]

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Half-life (t½) 30 minutes3.4 hours
Bioavailability -57%

Table 2: In Vivo Efficacy of MDI-2268 in a Murine Model of Venous Thrombosis [1]

Treatment GroupDose (mg/kg)Thrombus Weight Reduction (%)
MDI-2268 3 (IP, 3x/day)62%
Vehicle Control -0%

Table 3: Effect of MDI-2268 on Atherosclerosis in ldlr-/- Mice on a Western Diet

Treatment GroupDietAtherosclerosis Formation
MDI-2268 Western Diet with MDI-2268 (400 µg/g)Significantly less than control
Control Western Diet-

Experimental Protocols

In Vitro PAI-1 Inhibition Assay

Materials:

  • Human recombinant t-PA

  • Plasminogen

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)

  • MDI-2268 stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of MDI-2268 in assay buffer. Include a vehicle control (DMSO).

  • Add the MDI-2268 dilutions or vehicle control to the respective wells.

  • Incubate for 10-15 minutes at room temperature.

  • Add plasminogen and the chromogenic plasmin substrate to each well.

  • Immediately measure the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader.

  • Calculate the rate of substrate cleavage (Vmax) for each concentration of MDI-2268.

PAI1_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis A Prepare MDI-2268 serial dilutions C Add MDI-2268/vehicle to wells A->C B Add PAI-1 to 96-well plate B->C D Incubate (15-30 min) C->D E Add t-PA to wells D->E F Incubate (10-15 min) E->F G Add plasminogen & chromogenic substrate F->G H Measure absorbance at 405 nm G->H I Calculate reaction rates H->I J Determine IC50 value I->J

In Vivo Murine Model of Diet-Induced Obesity and Atherosclerosis

This protocol describes the use of MDI-2268 in a well-established mouse model of metabolic dysfunction, the LDL receptor knockout (ldlr-/-) mouse fed a high-fat, high-cholesterol "Western" diet.

Animals:

  • Male LDL receptor knockout (ldlr-/-) mice, 8-10 weeks old.

Diet and Treatment:

  • Control Group: Western diet (e.g., TD.88137, containing 21% fat and 0.2% cholesterol by weight).

  • Treatment Group: Western diet containing MDI-2268. MDI-2268 can be formulated into the diet at a concentration of 400 µg/g of diet. Alternatively, MDI-2268 can be administered by oral gavage at doses ranging from 0.3 to 10 mg/kg daily. For oral gavage, MDI-2268 can be suspended in a vehicle such as 0.5% carboxymethylcellulose.

Protocol:

  • Acclimatize ldlr-/- mice for one week.

  • Divide mice into control and treatment groups.

  • Provide the respective diets and drinking water ad libitum for 12-16 weeks.

  • Monitor body weight and food intake weekly.

  • Euthanize the mice and perfuse the vasculature with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

  • Dissect the aorta and heart for analysis of atherosclerotic lesion area (e.g., by Oil Red O staining).

  • Adipose tissue can be collected for analysis of inflammatory markers.

Atherosclerosis_Model_Workflow A Acclimatize ldlr-/- mice B Group randomization A->B C Western Diet (Control) B->C D Western Diet + MDI-2268 (Treatment) B->D E 12-16 week treatment period C->E D->E F Weekly monitoring (body weight, food intake) E->F G Blood collection (lipids, glucose, insulin, PAI-1) E->G H Tissue harvesting (aorta, adipose tissue) G->H I Atherosclerotic lesion analysis H->I J Inflammatory marker analysis H->J

Caption: Experimental workflow for the in vivo atherosclerosis model.

Conclusion

References

Application Notes and Protocols for MDI-2268 Administration in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

cluster_0 Fibrinolytic Pathway cluster_1 PAI-1 Inhibition by MDI-2268 Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin Fibrin (in Thrombus) tPA_uPA tPA / uPA PAI1 PAI-1 PAI1->tPA_uPA Inhibits Inactive_Complex Inactive PAI-1/ MDI-2268 Complex MDI2268 MDI-2268 MDI2268->PAI1 Binds and Inhibits

Caption: Mechanism of MDI-2268 action on the fibrinolytic pathway.

Data Presentation

Pharmacokinetic Profile of MDI-2268
ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose 15 mg/kg (tail vein)30 mg/kg (gavage)
Half-life (t½) 30 minutes3.4 hours
Bioavailability Not Applicable57%

Data derived from studies in rats and mice.[2]

Efficacy in a Murine Deep Vein Thrombosis (DVT) Model
Treatment GroupDoseAdministration RouteThrombus Weight Reduction vs. VehicleEffect on Bleeding Time
MDI-2268 3 mg/kg (3x/day)Intraperitoneal (IP)62% decreaseNo significant change
Low-Molecular Weight Heparin (LMWH) 3 mg/kgIntraperitoneal (IP)Efficacious (similar to MDI-2268)Significantly prolonged
Vehicle Control N/AIntraperitoneal (IP)BaselineNo significant change

Thrombi were harvested 2 days after induction.[2]

Efficacy in a Murine Atherosclerosis Model
Treatment GroupDietDurationOutcome
MDI-2268 Western Diet + MDI-2268 (400 µg/g of diet)12 weeksSignificantly less atherosclerosis formation in the aortic arch, thoracic, and abdominal aorta compared to control.[1]
Control Western Diet12 weeksProgressive atherosclerosis formation.[1]

Study conducted in LDL-receptor-deficient (ldlr−/−) mice.[1]

Experimental Protocols

MDI-2268 Formulation and Administration

a. Intraperitoneal (IP) Injection:

  • Vehicle: 0.1% DMSO in lactated Ringer's buffer.[3]

  • Preparation:

    • Prepare a stock solution of MDI-2268 in DMSO.

    • Dilute the stock solution in sterile lactated Ringer's buffer to achieve the final desired concentration of MDI-2268 and 0.1% DMSO.

  • Administration:

    • Weigh the mouse to determine the correct injection volume.

    • Administer the solution via intraperitoneal injection using a 27-gauge or smaller needle.

b. Oral Gavage (PO):

  • Vehicle: 0.5% methyl cellulose in water.[3]

  • Preparation:

    • Weigh the required amount of MDI-2268 powder.

    • Prepare a 0.5% (w/v) solution of methyl cellulose in sterile water.

    • Suspend the MDI-2268 powder in the methyl cellulose solution to the desired final concentration.

  • Administration:

    • Administer the suspension using a proper-sized oral gavage needle. The volume is typically 100-200 µL for an adult mouse.

c. In-Diet Administration:

  • Preparation:

    • MDI-2268 can be incorporated into a high-fat diet (Western Diet) at a specified concentration (e.g., 400 µg/g of diet).[1]

    • This is typically done by a commercial animal diet provider to ensure uniform mixing.

  • Administration:

    • Provide the medicated diet ad libitum to the experimental group.

    • Ensure the control group receives the identical diet without MDI-2268.

    • Monitor food consumption to ensure comparable intake between groups.[1]

Murine Model of Deep Vein Thrombosis (DVT) - Electrolytic Inferior Vena Cava Model (EIM)

This model induces thrombus formation via endothelial activation in the presence of continuous blood flow.

cluster_workflow EIM Workflow for DVT Model A 1. Anesthetize Mouse (e.g., 2% Isoflurane) B 2. Midline Laparotomy to Expose Inferior Vena Cava (IVC) A->B C 3. Ligate IVC Side Branches B->C D 4. Insert 25G Needle (Anode) into IVC C->D E 5. Place Cathode Wire Subcutaneously D->E F 6. Apply Constant Current (e.g., 250 µA for 15 min) E->F G 7. Close Incision and Allow Recovery F->G H 8. Administer MDI-2268 or Vehicle (e.g., 3 mg/kg IP, 3x/day for 2 days) G->H I 9. Harvest Thrombus and IVC for Analysis (e.g., Weighing) H->I

Caption: Workflow for the Electrolytic Inferior Vena Cava Model (EIM).

  • Procedure:

    • Anesthetize the mouse using isoflurane.

    • Perform a ventral midline laparotomy to expose the inferior vena cava (IVC).

    • Ligate all IVC side branches between the renal veins and the iliac bifurcation using 7-0 sutures.

    • Insert a 25-gauge stainless-steel needle, serving as the anode, into the caudal IVC.

    • Implant another wire subcutaneously to serve as the cathode, completing the electrical circuit.

    • Apply a constant direct current (e.g., 250 µA) for a set duration (e.g., 15 minutes) to induce endothelial injury and initiate thrombosis.

    • Remove the needle and close the abdominal incision.

    • Begin treatment with MDI-2268 or vehicle control as per the study design.

    • After the treatment period (e.g., 2 days), euthanize the mice, harvest the thrombi, and record the thrombus weight.[2]

Murine Model of Atherosclerosis

This protocol uses LDL-receptor-deficient (ldlr−/−) mice, which are susceptible to developing atherosclerosis.

cluster_athero Atherosclerosis Model Workflow Start Start with ldlr-/- Mice Diet Feed Western Diet (High Fat/Cholesterol) +/- MDI-2268 (e.g., 400 µg/g) Start->Diet Duration Continue Diet for 12-24 Weeks Diet->Duration Monitor Monitor Body Weight and Food Consumption Duration->Monitor Analysis Euthanize and Harvest Aorta Monitor->Analysis Quantify Quantify Atherosclerotic Plaque Area (e.g., Oil Red O Staining) Analysis->Quantify Histo Histological Analysis of Plaques (Macrophage, SMC, Collagen Content) Analysis->Histo

Caption: Workflow for the murine model of atherosclerosis.

  • Procedure:

    • Use LDL-receptor-deficient (ldlr−/−) mice on a C57BL/6J background.

    • Divide mice into control and treatment groups.

    • Feed all mice a high-fat, high-cholesterol "Western Diet."

    • For the treatment group, incorporate MDI-2268 into the Western Diet at the desired concentration.

    • Maintain the diets for an extended period, typically 12 to 24 weeks.

    • At the end of the study, euthanize the mice and perfuse the vasculature.

    • Excise the aorta and perform en face analysis of atherosclerotic lesions using Oil Red O staining.

    • Analyze aortic root sections for plaque composition, including macrophage accumulation, smooth muscle cell content, and collagen content through immunohistochemistry.[1]

Assessment of Plasma PAI-1 Activity
  • Sample Collection:

    • Collect blood from mice via methods such as retro-orbital bleeding or cardiac puncture into tubes containing an anticoagulant (e.g., 3.8% trisodium citrate).

    • Immediately centrifuge the blood at high speed (e.g., 3000 x g) for 15 minutes to obtain platelet-free plasma.

    • Store plasma samples at -80°C until analysis.

  • Assay:

References

Application Notes and Protocols for MDI-2268 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Data Presentation

Recommended Concentration Ranges for PAI-1 Inhibitors in Cell Culture
PAI-1 InhibitorCell LineAssay TypeEffective Concentration RangeObserved Effect
MDI-2268Atg16l1 T300A organoidsApoptosis Assay1 mMReduced cleaved caspase 3
PAI-039HT-1080Cell ViabilityIC50: 28.4 µMInhibition of cell survival[1]
PAI-039A549Cell ViabilityIC50: 35.7 µMInhibition of cell survival[1]
PAI-039HCT-116Cell ViabilityIC50: 32.4 µMInhibition of cell survival[1]
PAI-039MDA-MB-231Cell ViabilityIC50: 61.5 µMInhibition of cell survival[1]
TiplaxtininT24, UM-UC-14Apoptosis Assay30 - 50 µmol/LInduction of apoptosis[2]

Signaling Pathways and Experimental Workflows

PAI-1 Signaling Pathway

PAI1_Signaling cluster_ecm Extracellular Matrix cluster_cell Cell Cytoplasm uPA uPA uPAR uPAR uPA->uPAR Integrins Integrins uPAR->Integrins LRP1 LRP1 uPAR->LRP1 Internalization Integrins->LRP1 Internalization ERK ERK/MAPK Activation Integrins->ERK Migration Cell Migration & Invasion ERK->Migration PAI1 PAI-1 PAI1->uPA Inhibits MDI2268 MDI-2268 MDI2268->PAI1 Inhibits experimental_workflow cluster_assays In Vitro Assays start Cancer Cell Culture treat Treat with MDI-2268 (Dose-Response and Time-Course) start->treat viability Cell Viability Assay (MTT / MTS) treat->viability invasion Cell Invasion Assay (Transwell) treat->invasion apoptosis Apoptosis Assay (Annexin V) treat->apoptosis western Western Blot (p-ERK, Cleaved Caspase-3) treat->western analyze Data Analysis viability->analyze invasion->analyze apoptosis->analyze western->analyze

References

MDI-2268: Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pharmacokinetic Profile

MDI-2268 has been evaluated in preclinical studies to determine its pharmacokinetic parameters. A study in rats has demonstrated its potential for oral administration.

Table 1: Pharmacokinetic Parameters of MDI-2268 in Rats
ParameterValueRoute of Administration
Half-life (t½) 30 minutesIntravenous (IV)
3.4 hoursOral (PO)
Oral Bioavailability 57%Oral (PO)

Cmax (Maximum plasma concentration) and Tmax (Time to reach maximum concentration) data are not publicly available at this time.

Pharmacodynamic Activity

In Vitro PAI-1 Inhibition
Table 2: In Vivo Pharmacodynamic Effects of MDI-2268
ModelSpeciesKey Findings
PAI-1 Overexpressing Mice MouseDose-dependent inhibition of plasma PAI-1 activity following oral administration.[1]
Venous Thrombosis MouseAt 3 mg/kg (IP), MDI-2268 was as efficacious as low-molecular-weight heparin (LMWH) in reducing thrombus weight, with a 62% decrease compared to controls.[1]
Unlike LMWH, MDI-2268 did not significantly increase bleeding time.[1]
Metabolic Syndrome and Atherosclerosis Mouse (ldlr-/-)MDI-2268 administered in the diet (400 µg/g) for 12 weeks inhibited weight gain and significantly reduced atherosclerosis formation in the aortic arch, thoracic, and abdominal aorta compared to controls.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of MDI-2268.

Rat Pharmacokinetic Study

This protocol outlines the procedure for determining the pharmacokinetic profile of MDI-2268 in rats.

Materials:

  • MDI-2268

  • Sprague-Dawley rats

  • Vehicle for IV and PO administration (e.g., saline, 0.5% carboxymethylcellulose)

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Animal Dosing:

    • For intravenous administration, administer MDI-2268 at a dose of 15 mg/kg via the tail vein.

    • For oral administration, administer MDI-2268 at a dose of 30 mg/kg by oral gavage.

  • Blood Sampling:

    • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Quantify the plasma concentration of MDI-2268 using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as half-life and area under the curve (AUC) using appropriate software. Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[1]

Murine Model of Venous Thrombosis

This protocol describes the induction and assessment of venous thrombosis in mice and the evaluation of MDI-2268's efficacy.

Materials:

  • C57BL/6 mice

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Electrolytic needle

  • MDI-2268

  • Low-molecular-weight heparin (LMWH)

  • Vehicle control

Protocol:

  • Induction of Venous Thrombosis:

    • Anesthetize the mice.

    • Induce venous thrombosis in the inferior vena cava (IVC) using the electrolytic injury model. This involves applying a small electrical current to the IVC to induce endothelial damage and thrombus formation.

  • Drug Administration:

    • Administer MDI-2268 (3 mg/kg), LMWH, or vehicle via intraperitoneal (IP) injection three times a day for two days.

  • Thrombus Harvesting and Analysis:

    • After two days, euthanize the mice and carefully dissect the IVC to harvest the thrombus.

    • Record the weight of the thrombus.

  • Bleeding Time Assessment:

    • In a separate cohort of mice, administer a single IP dose of MDI-2268 (3 mg/kg) or LMWH.

    • Ninety minutes post-injection, perform a tail clip and measure the time to cessation of bleeding.

Murine Model of Atherosclerosis

This protocol details the study of MDI-2268's effect on atherosclerosis in a mouse model of metabolic syndrome.

Materials:

  • ldlr-/- mice

  • Western diet (high in fat and sucrose)

  • MDI-2268

  • Oil Red O stain

Protocol:

  • Animal Model and Diet:

    • Use ldlr-/- mice, which are genetically predisposed to developing atherosclerosis.

    • Feed the mice a Western diet. MDI-2268 is incorporated into the diet at a concentration of 400 µg/g.

  • Treatment Period:

    • Maintain the mice on the respective diets for 12 weeks.

  • Assessment of Atherosclerosis:

    • At the end of the treatment period, euthanize the mice and perfuse the vascular system.

    • Dissect the aorta (aortic arch, thoracic, and abdominal aorta).

    • Stain the aortas with Oil Red O to visualize atherosclerotic plaques.

    • Quantify the area of the atherosclerotic lesions.

Visualizations

Signaling Pathway

PAI1_Pathway cluster_Fibrinolysis Fibrinolysis cluster_Activators Plasminogen Activators cluster_Inhibitors Inhibitors Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin Fibrin (Clot) tPA tPA tPA->Plasminogen Activates uPA uPA uPA->Plasminogen Activates PAI1 PAI-1 PAI1->tPA Inhibits PAI1->uPA Inhibits MDI2268 MDI-2268 MDI2268->PAI1 Inhibits

Experimental Workflow: Venous Thrombosis Model

VT_Workflow cluster_Induction Thrombosis Induction cluster_Treatment Treatment Regimen cluster_Analysis Efficacy and Safety Analysis Start Anesthetize Mouse Induce_VT Induce Venous Thrombosis (Electrolytic Injury to IVC) Start->Induce_VT Treatment_Group Administer MDI-2268 (3 mg/kg IP) Control_Group Administer Vehicle or LMWH Bleeding Measure Bleeding Time (Separate Cohort) Dosing Dosing Treatment_Group->Dosing 3x/day for 2 days Control_Group->Dosing 3x/day for 2 days Harvest Harvest Thrombus Dosing->Harvest Weigh Weigh Thrombus Harvest->Weigh

Caption: Workflow for the murine venous thrombosis model.

References

Application Notes and Protocols for MDI-2268: A Potent PAI-1 Inhibitor for Use in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Quantitative Data

ParameterValueSpeciesNotes
In Vivo Dosage (Thrombosis Model) 1.5 - 3 mg/kg (intraperitoneal)MouseEffective in reducing thrombus weight in an electrolytic inferior vena cava (IVC) model.
Oral Bioavailability 57%RatDemonstrates good oral bioavailability, suggesting potential for oral administration.
In Vivo Efficacy (Oral) 0.3 - 10 mg/kgMouseDose-dependent inhibition of PAI-1 activity in plasma 90 minutes post-oral gavage.

Signaling Pathways and Experimental Workflow

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assay PAI-1 Activity Assay cluster_analysis Data Analysis Plasma_Collection 1. Collect Platelet-Poor Plasma (Sodium Citrate) MDI2268_Prep 2. Prepare MDI-2268 Stock Solution (DMSO) Serial_Dilution 3. Create Serial Dilutions of MDI-2268 Preincubation 4. Pre-incubate Plasma with MDI-2268 Serial_Dilution->Preincubation Assay_Initiation 5. Initiate Chromogenic Reaction (tPA, Plasminogen, Substrate) Preincubation->Assay_Initiation Measurement 6. Measure Absorbance (405 nm) Assay_Initiation->Measurement IC50_Calc 7. Calculate % Inhibition and IC50 Value Measurement->IC50_Calc

MDI-2268: A Novel PAI-1 Inhibitor for Investigating the Complexities of Cutaneous Wound Healing

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mechanism of Action and Signaling Pathways

Visualizing the Signaling Pathways

PAI1_Signaling_Pathway_1 cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MDI2268 MDI-2268 PAI1 PAI-1 MDI2268->PAI1 Inhibits uPA uPA PAI1->uPA Inhibits uPAR uPAR uPA->uPAR Binds LRP1 LRP1 uPAR->LRP1 Complexes with Integrin Integrin LRP1->Integrin Associates with Endocytosis Endocytosis & Recycling Integrin->Endocytosis Internalization CellMigration Cell Migration Endocytosis->CellMigration Promotes

PAI-1/uPA/uPAR/LRP1-mediated cell migration pathway.

PAI1_Signaling_Pathway_2 cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MDI2268 MDI-2268 PAI1 PAI-1 MDI2268->PAI1 Inhibits LRP1 LRP1 PAI1->LRP1 Binds JAK JAK LRP1->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates CellMotility Cell Motility STAT1->CellMotility Stimulates In_Vitro_Scratch_Assay_Workflow A Seed cells to confluence B Create scratch with pipette tip A->B C Wash with PBS B->C D Add medium with MDI-2268 C->D E Image at time 0 D->E F Incubate and image at intervals E->F G Quantify wound closure F->G In_Vivo_Wound_Healing_Workflow A Anesthetize and prepare mouse B Create excisional wounds A->B C Apply MDI-2268 or vehicle B->C D Cover with dressing C->D E Monitor and photograph wounds D->E F Quantify wound closure E->F G Harvest tissue for analysis F->G

Troubleshooting & Optimization

MDI-2268 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of MDI-2268.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of MDI-2268 in experimental settings.

Question: I am having trouble dissolving MDI-2268 powder.

Answer:

MDI-2268 is highly soluble in DMSO.[1][2][3] For optimal dissolution, follow these steps:

  • Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of MDI-2268.[2][3] Always use newly opened, anhydrous DMSO.

  • Ultrasonication is Recommended: To prepare higher concentration stock solutions, such as 166.67 mg/mL (601.26 mM), ultrasonic treatment is necessary to ensure complete dissolution.[2][3]

  • Vortexing for Lower Concentrations: For lower concentration solutions, vigorous vortexing may be sufficient.

Question: My MDI-2268 solution appears cloudy or has visible precipitates after dilution in aqueous media.

Answer:

Precipitation upon dilution of a DMSO stock solution into aqueous buffers (e.g., PBS, cell culture media) is a common issue with hydrophobic compounds like MDI-2268. This occurs because the compound is poorly soluble in water. To mitigate this:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform a stepwise dilution. For example, add a small volume of the aqueous buffer to the DMSO stock, mix well, and then transfer this intermediate dilution to the final volume.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low, typically below 0.5%, to minimize solvent-induced toxicity to cells.[4]

  • Use of Co-solvents: For in vivo experiments, if precipitation is an issue, consider the use of co-solvents such as glycerol, Tween 80, or PEG400 to improve solubility.[4]

  • Sonication of Working Solution: If precipitates form in the final working solution, gentle sonication can help to redissolve them.[4]

Question: How can I ensure the stability of my MDI-2268 solutions during my experiment?

Answer:

To maintain the stability and efficacy of your MDI-2268 solutions:

  • Proper Storage: Store DMSO stock solutions at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][3] Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.[2][3]

  • Freshly Prepared Working Solutions: It is best practice to prepare aqueous working solutions fresh for each experiment. The stability of MDI-2268 in aqueous media over extended periods has not been extensively documented.

  • Protect from Light: While not explicitly stated for MDI-2268, it is a general good practice to protect solutions of organic compounds from light to prevent potential photodegradation.

Frequently Asked Questions (FAQs)

What is the recommended solvent for MDI-2268?

The recommended solvent for MDI-2268 is Dimethyl Sulfoxide (DMSO).[1][2][3]

What is the solubility of MDI-2268 in DMSO?

MDI-2268 is soluble in DMSO up to 166.67 mg/mL (601.26 mM), though this requires ultrasonic treatment.[2][3] A 10 mM stock solution in DMSO is also commonly used.[1]

How should I store MDI-2268?

  • Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[2]

  • In Solvent (DMSO): Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3]

Is MDI-2268 orally bioavailable?

Yes, MDI-2268 has been shown to be orally bioavailable.[5][6][7] Studies in rats have demonstrated an oral bioavailability of 57%.[5]

Quantitative Data Summary

Table 1: MDI-2268 Solubility

SolventMaximum ConcentrationNotesReference
DMSO166.67 mg/mL (601.26 mM)Requires ultrasonic treatment.[2][3][2][3]
DMSO10 mMReadily prepared.[1]

Table 2: MDI-2268 Storage and Stability

FormStorage TemperatureDurationReference
Powder-20°C3 years[2]
Powder4°C2 years[2]
In DMSO-80°C6 months[1][2][3]
In DMSO-20°C1 month[1][2][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM MDI-2268 Stock Solution in DMSO

  • Materials:

    • MDI-2268 powder (Molecular Weight: 277.20 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Allow the MDI-2268 powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of MDI-2268 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.772 mg of MDI-2268.

    • Add the appropriate volume of anhydrous DMSO to the MDI-2268 powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

    • Vortex the solution vigorously until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1][2][3]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

  • Materials:

    • 10 mM MDI-2268 stock solution in DMSO

    • Sterile cell culture medium or PBS

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM MDI-2268 stock solution at room temperature.

    • Determine the final concentration of MDI-2268 and the final percentage of DMSO required for your experiment. The final DMSO concentration should ideally be less than 0.5%.[4]

    • Perform a serial dilution if necessary. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

    • To minimize precipitation, add the cell culture medium or PBS to the MDI-2268 stock solution in a stepwise manner. For instance, add a small volume of the medium to the stock, mix gently by pipetting, and then add this intermediate dilution to the final volume of the medium.

    • Prepare the working solution fresh for each experiment.

Visualizations

MDI2268_Solution_Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Start: MDI-2268 Powder weigh Weigh MDI-2268 start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve (Vortex/Sonicate) add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Stepwise Dilution in Aqueous Buffer thaw->dilute use Use Immediately in Experiment dilute->use Troubleshooting_Precipitation cluster_solutions Potential Solutions start Precipitation Observed? stepwise Use Stepwise Dilution start->stepwise Yes no_precip Proceed with Experiment start->no_precip No lower_dmso Lower Final DMSO % stepwise->lower_dmso cosolvent Consider Co-solvents (in vivo) lower_dmso->cosolvent sonicate Gently Sonicate Working Solution cosolvent->sonicate PAI1_Signaling_Pathway cluster_pathway PAI-1 Signaling Pathway tPA tPA/uPA Plasminogen Plasminogen tPA->Plasminogen Plasmin Plasmin Plasminogen->Plasmin activates Fibrin Fibrin (Clot) Plasmin->Fibrin Fibrin_Degradation Fibrin Degradation Fibrin->Fibrin_Degradation degrades to PAI1 PAI-1 PAI1->tPA inhibits MDI2268 MDI-2268 MDI2268->PAI1 inhibits

References

Technical Support Center: MDI-2268 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of MDI-2268 for in vivo studies. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is MDI-2268 and what is its mechanism of action?

Q2: What are the main research applications for MDI-2268 in in vivo studies?

  • Venous Thromboembolism: MDI-2268 has shown efficacy in reducing thrombus weight in murine models of deep vein thrombosis.[3][4]

  • Atherosclerosis: In mouse models of metabolic syndrome, MDI-2268 has been shown to inhibit the formation of atherosclerotic plaques.[1]

  • Metabolic Dysfunction: Studies have indicated that MDI-2268 can inhibit obesity and associated metabolic issues in mice fed a Western diet.[1]

Q3: What is the recommended starting dosage for MDI-2268 in mice?

A3: The optimal dosage of MDI-2268 will depend on the specific animal model, the route of administration, and the desired therapeutic effect. However, based on published studies, here are some recommended starting points:

  • Intraperitoneal (IP) Injection: Dosages ranging from 1.5 mg/kg to 3 mg/kg have been used effectively in mice.[3][4] Dosing frequency has varied from twice daily to three times a day.[4]

  • Oral Administration (Dietary Admixture): A concentration of 400 µg/g of diet has been used for long-term studies in mice.[1]

  • Oral Gavage: Dose-ranging studies have been performed with oral gavage from 0.3 to 10 mg/kg.[3]

It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.

Q4: What is the bioavailability and half-life of MDI-2268?

A4: Pharmacokinetic studies in rats have shown that MDI-2268 has an oral bioavailability of 57%. The half-life is approximately 30 minutes following intravenous administration and 3.4 hours after oral administration.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for MDI-2268 from in vivo studies.

Table 1: MDI-2268 In Vivo Efficacy in a Murine Model of Venous Thrombosis

Treatment GroupDosageAdministration RouteThrombus Weight Reduction vs. ControlBleeding TimeReference
MDI-22683 mg/kgIP (3 times/day for 2 days)62%No significant change[3]
Low Molecular Weight Heparin (LMWH)3 mg/kgIP (3 times/day for 2 days)Similar to MDI-2268Significantly prolonged[3]

Table 2: MDI-2268 Pharmacokinetic Parameters in Rats

ParameterValueAdministration RouteReference
Half-life30 minutesIntravenous (IV)[3]
Half-life3.4 hoursOral (PO)[3]
Oral Bioavailability57%-[3]

Signaling Pathways and Experimental Workflows

PAI1_Signaling_Pathway cluster_fibrinolysis Fibrinolytic System cluster_pai1_inhibition PAI-1 Inhibition cluster_cell_signaling Cellular Signaling Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin Fibrin (Blood Clot) PAI1 PAI-1 tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits LRP1 LRP1 PAI1->LRP1 Binds uPA uPA MDI2268 MDI-2268 MDI2268->PAI1 Inhibits Intracellular_Signaling Intracellular Signaling LRP1->Intracellular_Signaling Activates PAI1_uPA_uPAR_LRP1 PAI-1/uPA/uPAR/LRP1 Complex uPAR uPAR uPA->uPAR Binds Endocytosis Endocytosis & Signal Transduction PAI1_uPA_uPAR_LRP1->Endocytosis

Experimental Workflow: In Vivo Efficacy Study of MDI-2268

The following diagram outlines a typical workflow for assessing the in vivo efficacy of MDI-2268 in a murine model of venous thrombosis.

experimental_workflow start Start animal_model Induce Venous Thrombosis in Mice (e.g., EIM model) start->animal_model group_allocation Randomly Allocate Mice to Treatment Groups (Vehicle, MDI-2268, Positive Control) animal_model->group_allocation treatment Administer Treatment (e.g., IP injection of MDI-2268) group_allocation->treatment monitoring Monitor Animal Health and Well-being treatment->monitoring endpoint Endpoint Measurement (e.g., Thrombus Weight, Bleeding Time) monitoring->endpoint data_analysis Data Analysis and Statistical Evaluation endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for an in vivo efficacy study.

Experimental Protocols

Protocol 1: Preparation and Administration of MDI-2268 for Intraperitoneal (IP) Injection

Materials:

  • MDI-2268 powder

  • Vehicle (e.g., 10% DMSO in sterile saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Animal scale

Procedure:

  • Calculate the required amount of MDI-2268: Based on the desired dose (e.g., 3 mg/kg) and the weight of the animals, calculate the total mass of MDI-2268 needed.

  • Prepare the vehicle: Prepare a solution of 10% DMSO in sterile saline. For example, to make 1 mL of vehicle, mix 100 µL of DMSO with 900 µL of sterile saline.

  • Dissolve MDI-2268: Weigh the calculated amount of MDI-2268 and place it in a sterile microcentrifuge tube. Add the appropriate volume of the vehicle to achieve the desired final concentration. Vortex thoroughly until the compound is completely dissolved.

  • Animal Dosing: a. Weigh each mouse immediately before injection to ensure accurate dosing. b. Draw the calculated volume of the MDI-2268 solution into a sterile syringe. c. Gently restrain the mouse and perform the intraperitoneal injection in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. d. The injection volume should not exceed 10 mL/kg.

  • Post-injection Monitoring: Observe the animals for any signs of distress or adverse reactions after the injection.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Lack of Efficacy - Suboptimal Dosage: The dose may be too low to achieve a therapeutic effect. - Poor Bioavailability: Issues with the formulation or administration route may limit drug absorption. - Rapid Metabolism/Clearance: The compound may be cleared too quickly in the specific animal model. - Incorrect Animal Model: The chosen model may not be appropriate for studying the effects of PAI-1 inhibition.- Perform a dose-response study to identify the optimal dose. - If using IP injection, ensure proper technique. Consider oral gavage with an appropriate vehicle to take advantage of the good oral bioavailability. - Review the pharmacokinetic data and consider a more frequent dosing schedule. - Ensure the animal model has a pathology that is driven by elevated PAI-1 levels.
Unexpected Toxicity or Adverse Events - Off-target Effects: At higher concentrations, MDI-2268 may have unintended biological effects. - Vehicle Toxicity: The vehicle (e.g., DMSO) may be causing toxicity at the administered volume. - Hypersensitivity/Allergic Reaction: Although rare, individual animals may have a reaction to the compound.- Reduce the dosage and re-evaluate the therapeutic window. - Lower the concentration of the organic solvent in the vehicle or explore alternative, less toxic vehicles. - Monitor animals closely for signs of toxicity. If adverse events are observed, consult with a veterinarian.
Inconsistent Results Between Animals - Improper Injection Technique: Inconsistent IP injection can lead to variable drug absorption. - Biological Variability: Individual animal differences in metabolism and response. - Errors in Dosing Calculation or Preparation: Inaccurate weighing or dilution can lead to variable doses.- Ensure all personnel are properly trained in IP injection techniques. - Increase the number of animals per group to account for biological variability. - Double-check all calculations and ensure the compound is fully dissolved before administration.
Precipitation of MDI-2268 in Solution - Poor Solubility: MDI-2268 may have limited solubility in the chosen vehicle. - Incorrect Vehicle Composition: The ratio of co-solvents may not be optimal.- Increase the percentage of DMSO in the vehicle, but be mindful of potential toxicity. - Gently warm the solution and vortex thoroughly. - Prepare fresh solutions for each experiment.

References

MDI-2268 Off-Target Effects Investigation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This resource offers frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data presentation templates to assist researchers in designing and executing their off-target effect studies for MDI-2268 and other small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q2: Is there any publicly available data on the broad off-target screening of MDI-2268?

Q3: What are the initial steps to take if I observe an unexpected phenotype in my experiments with MDI-2268?

  • Dose-Response Analysis: Perform a careful dose-response analysis to see if the unexpected phenotype tracks with the on-target potency of MDI-2268.

  • Initial Off-Target Screening: Consider performing a preliminary screen against a panel of common off-target candidates, such as a focused kinase panel or a panel of receptors and ion channels.

Q4: What are the common classes of off-targets for small molecule inhibitors?

A4: Small molecule inhibitors, depending on their chemical structure, can have off-target interactions with a variety of protein families. Common off-targets include:

  • Kinases: Due to the conserved nature of the ATP-binding pocket, many small molecules can exhibit off-target kinase inhibition.

  • GPCRs (G-protein coupled receptors): These are a large family of transmembrane receptors that are frequent off-targets.

  • Ion Channels: Small molecules can modulate the activity of various ion channels, leading to effects on cellular excitability.

  • Nuclear Receptors: These receptors can be affected by small molecules, leading to changes in gene expression.

  • Other enzymes: Proteases, phosphatases, and other metabolic enzymes can also be unintended targets.

Troubleshooting Guides

This section provides guidance on how to troubleshoot common issues that may arise during the investigation of MDI-2268 off-target effects.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Unexpected cell toxicity or altered cell morphology at concentrations effective for PAI-1 inhibition. The phenotype may be due to an off-target effect of MDI-2268.1. Confirm On-Target Engagement: Use a target engagement assay (e.g., CETSA) to confirm that MDI-2268 is engaging with PAI-1 at the concentrations causing the phenotype. 2. Rescue Experiment: If the off-target is hypothesized, try to rescue the phenotype by overexpressing the wild-type off-target protein or using a downstream activator of the affected pathway. 3. Broad Off-Target Screening: Perform a broad liability panel screen to identify potential off-targets.
Inconsistent results between in vitro and in vivo experiments. Differences in metabolism, bioavailability, or the presence of different off-targets in a complex biological system.1. Pharmacokinetic Analysis: Ensure that the concentration of MDI-2268 used in vitro is achievable and maintained in the in vivo model.[3] 2. Metabolite Profiling: Identify the major metabolites of MDI-2268 and test their activity against PAI-1 and potential off-targets. 3. In Situ Target Engagement: Use techniques like PET imaging or tissue-based CETSA to confirm target and off-target engagement in the in vivo model.
A potential off-target is identified in a screening assay, but its biological relevance is unclear. The interaction may be an artifact of the in vitro assay system and may not be relevant in a cellular or physiological context.1. Cellular Target Engagement: Validate the interaction in a cellular context using methods like CETSA or NanoBRET. 2. Downstream Signaling Analysis: Investigate if MDI-2268 treatment modulates the known signaling pathways of the putative off-target in cells. 3. Phenotypic Correlation: Use siRNA or CRISPR to knockdown the potential off-target and see if it phenocopies the effect of MDI-2268 treatment.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the off-target effects of MDI-2268.

Protocol 1: Kinome Profiling using an In Vitro Kinase Assay Panel

Objective: To assess the inhibitory activity of MDI-2268 against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of MDI-2268 in 100% DMSO. Serially dilute the compound to the desired screening concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a broad panel of purified, active human kinases (e.g., >400 kinases).

  • Assay Principle: The assay typically measures the transfer of the γ-phosphate from ATP to a peptide or protein substrate by the kinase. The detection method can be radiometric (33P-ATP) or non-radiometric (e.g., fluorescence, luminescence).

  • Experimental Procedure (Example using a radiometric assay): a. In a multi-well plate, add the kinase, the specific peptide substrate, and the reaction buffer. b. Add MDI-2268 at a fixed concentration (e.g., 1 µM or 10 µM) or a range of concentrations for IC50 determination. c. Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-33P]ATP. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration. e. Stop the reaction and spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. f. Wash the filter to remove unincorporated [γ-33P]ATP. g. Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of kinase activity remaining in the presence of MDI-2268 compared to a vehicle control (DMSO). b. For compounds showing significant inhibition (e.g., >50% at 1 µM), perform a dose-response curve to determine the IC50 value. c. Present the data in a tabular format and visualize it as a heatmap or a kinome map.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Methodology:

  • Cell Culture and Treatment: a. Culture cells that endogenously express PAI-1 and the potential off-target to near confluency. b. Treat the cells with MDI-2268 at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating and Lysis: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. d. Lyse the cells by freeze-thaw cycles or sonication.

  • Protein Quantification: a. Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation. b. Collect the supernatant and quantify the total protein concentration.

  • Western Blot Analysis: a. Normalize the protein concentration of the soluble fractions. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with primary antibodies specific for PAI-1 and the potential off-target protein. A loading control (e.g., GAPDH) should also be included. d. Incubate with a secondary antibody and visualize the protein bands using a suitable detection method.

  • Data Analysis: a. Quantify the band intensities for each protein at each temperature. b. Plot the relative amount of soluble protein as a function of temperature for both vehicle- and MDI-2268-treated samples. c. A shift in the melting curve to a higher temperature in the presence of MDI-2268 indicates target engagement.

Protocol 3: Affinity Chromatography-Mass Spectrometry

Objective: To identify the direct binding partners of MDI-2268 in a complex biological sample in an unbiased manner.

Methodology:

  • Immobilization of MDI-2268: a. Synthesize an analog of MDI-2268 with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads). b. Covalently couple the MDI-2268 analog to the activated beads.

  • Preparation of Cell Lysate: a. Prepare a native protein lysate from cells or tissues of interest. b. Pre-clear the lysate by incubating it with control beads (without the immobilized compound) to reduce non-specific binding.

  • Affinity Pull-down: a. Incubate the pre-cleared lysate with the MDI-2268-coupled beads and control beads in parallel. b. Allow binding to occur for a sufficient time at 4°C.

  • Washing and Elution: a. Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins. b. Elute the specifically bound proteins from the MDI-2268-coupled beads. This can be done by competitive elution with an excess of free MDI-2268, or by using a denaturing elution buffer.

  • Protein Identification by Mass Spectrometry: a. Separate the eluted proteins by SDS-PAGE. b. Excise the protein bands, perform in-gel digestion with trypsin, and extract the resulting peptides. c. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: a. Use a database search engine to identify the proteins from the MS/MS data. b. Compare the list of proteins identified from the MDI-2268-coupled beads with those from the control beads to identify specific binders. c. Prioritize and validate the identified potential off-targets using orthogonal methods.

Data Presentation

Clear and structured presentation of quantitative data is essential for the interpretation of off-target effect studies.

Table 1: Hypothetical Kinase Selectivity Profile of MDI-2268
Kinase% Inhibition at 1 µM MDI-2268IC50 (µM)
PAI-1 (On-Target) N/A (Serpin) <0.1
Kinase A85%0.5
Kinase B62%2.1
Kinase C45%>10
Kinase D12%>10
... (and so on for the entire panel)
Table 2: Summary of Off-Target Liabilities for MDI-2268 (Hypothetical Data)
Target ClassAssay TypeNumber of Targets ScreenedHits (>50% inhibition at 10 µM)Confirmed IC50/EC50 < 1 µM
KinasesIn vitro enzymatic46851 (Kinase A)
GPCRsRadioligand binding12020
Ion ChannelsElectrophysiology5010
Nuclear ReceptorsReporter gene assay4800

Visualizations

Diagrams are provided to visualize key concepts and workflows related to the investigation of MDI-2268 off-target effects.

Off_Target_Investigation_Workflow cluster_0 Phase 1: Initial Observation & Hypothesis Generation cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Off-Target Validation & Characterization phenotype Unexpected Phenotype Observed with MDI-2268 dose_response Dose-Response Analysis phenotype->dose_response control_compound Test Structurally Unrelated PAI-1 Inhibitor phenotype->control_compound hypothesis Hypothesis: Off-Target Effect dose_response->hypothesis control_compound->hypothesis broad_screen Broad Panel Screening (e.g., Kinome, GPCRs) hypothesis->broad_screen affinity_ms Affinity Chromatography-Mass Spectrometry hypothesis->affinity_ms computational In Silico Prediction hypothesis->computational hit_list List of Potential Off-Targets broad_screen->hit_list affinity_ms->hit_list computational->hit_list cetsa Cellular Target Engagement (e.g., CETSA) hit_list->cetsa signaling Downstream Signaling Analysis hit_list->signaling phenocopy Genetic Validation (siRNA/CRISPR) hit_list->phenocopy validated_off_target Validated Off-Target cetsa->validated_off_target signaling->validated_off_target phenocopy->validated_off_target

Caption: Workflow for investigating potential off-target effects of MDI-2268.

PAI1_Signaling_Pathway cluster_0 PAI-1 Signaling cluster_1 MDI-2268 On-Target Action cluster_2 Potential Off-Target Pathway tPA tPA / uPA Plasmin Plasmin tPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_degradation Fibrin Degradation Plasmin->Fibrin_degradation PAI1 PAI-1 PAI1->tPA inhibits MDI2268 MDI-2268 MDI2268->PAI1 inhibits OffTarget Off-Target (e.g., Kinase A) Downstream Downstream Signaling OffTarget->Downstream Phenotype Unexpected Phenotype Downstream->Phenotype MDI2268_off MDI-2268 MDI2268_off->OffTarget inhibits

This technical support center provides a framework for the systematic investigation of MDI-2268 off-target effects. By following these guidelines, researchers can build a comprehensive safety and selectivity profile for MDI-2268, which is essential for its continued development as a therapeutic agent.

References

Troubleshooting MDI-2268 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MDI-2268. Our aim is to help you address experimental variability and achieve consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is MDI-2268 and what is its primary mechanism of action?

Q2: What are the recommended storage conditions for MDI-2268?

For long-term storage, MDI-2268 stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1]

Q3: In what types of in vivo models has MDI-2268 been effective?

MDI-2268 has shown efficacy in murine models of deep vein thrombosis, where it reduced thrombus weight without significantly increasing bleeding time.[1][3] It has also been shown to inhibit atherosclerosis formation in mice with metabolic syndrome.[6]

Troubleshooting Experimental Variability

High variability in experimental results can be a significant challenge. The following sections provide guidance on common issues encountered in cell-based assays and other experiments involving MDI-2268.

Cell-Based Assay Troubleshooting

Variability in cell-based assays can arise from multiple factors, from cell health to assay procedure.[7][8]

Q4: My assay results are inconsistent between wells and plates. What are the potential causes and solutions?

Inconsistent results are a common issue in microplate-based assays.[9]

Potential Causes & Solutions

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during seeding. Use appropriate pipetting techniques to minimize variability between wells.[8]
"Edge Effects" The outer wells of a microplate are more prone to evaporation. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media to maintain humidity.
Cell Health and Passage Number Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range, as high passage numbers can alter cellular responses.[7]
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly impact cell physiology and experimental outcomes.
Inconsistent Incubation Ensure uniform temperature and CO2 distribution within the incubator. Staggering plates may be necessary in incubators with poor circulation.
Reagent Preparation and Addition Prepare fresh reagents and ensure they are thoroughly mixed before use. Use a consistent method and timing for adding reagents to all wells.[8]

Q5: I am observing high background signal in my fluorescence-based assay. How can I reduce it?

High background can mask the true signal from your experimental samples.

Potential Causes & Solutions

Potential Cause Recommended Solution
Inappropriate Blocking Use a suitable blocking buffer and ensure sufficient incubation time to prevent non-specific binding of antibodies or detection reagents.[10]
Autofluorescence of Compounds or Plates Test the intrinsic fluorescence of MDI-2268 and your assay plates at the excitation and emission wavelengths you are using. If necessary, choose a different plate material or adjust your wavelengths.
Insufficient Washing Increase the number and duration of wash steps to remove unbound detection reagents.
Incorrect Reagent Concentration Titrate your antibodies or detection reagents to determine the optimal concentration that maximizes signal-to-noise ratio.
In Vivo Experiment Troubleshooting

Q6: I am not observing the expected antithrombotic effect of MDI-2268 in my mouse model. What should I check?

Several factors can influence the in vivo efficacy of a compound.

Potential Causes & Solutions

Potential Cause Recommended Solution
Incorrect Dosing or Administration MDI-2268 has been shown to be effective when administered via intraperitoneal (ip) injection or oral gavage.[1][5] Verify your dosing calculations and administration technique. Pharmacokinetic studies in rats showed a half-life of 3.4 hours after oral administration.[5]
Timing of Administration The timing of drug administration relative to the induction of thrombosis is critical. Review established protocols to ensure the timing is appropriate for your model.[3]
Animal Strain and Model Differences The specific strain of mice and the thrombosis model used (e.g., electrolytic vs. ligation) can influence the outcome.[3] Ensure your model is appropriate and consistent.
Compound Stability and Formulation Ensure that MDI-2268 is properly dissolved and stable in the vehicle used for administration.

Experimental Protocols & Methodologies

Protocol 1: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of MDI-2268 in appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of MDI-2268. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Reagent Addition: Add the viability assay reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Signal Detection: Incubate for the recommended time to allow for signal development. Read the absorbance or luminescence using a microplate reader.

Visualizations

Signaling Pathway

The following diagram illustrates the simplified signaling pathway affected by MDI-2268.

MDI2268_Pathway cluster_Extracellular Extracellular Space cluster_Inhibition Inhibition Complex tPA tPA/uPA Plasminogen Plasminogen tPA->Plasminogen activates PAI1_inactive Inactive PAI-1 Complex Plasmin Plasmin p1 Plasminogen->p1 Fibrin Fibrin (Clot) Plasmin->Fibrin degrades Fibrin_Degradation Fibrin Degradation (Clot Dissolution) p2 Fibrin->p2 PAI1_active Active PAI-1 PAI1_active->tPA inhibits MDI2268 MDI-2268 MDI2268->PAI1_active inhibits p1->Plasmin p1->Plasmin p2->Fibrin_Degradation p2->Fibrin_Degradation Troubleshooting_Workflow Start High Experimental Variability Observed Check_Cells Check Cell Health - Passage Number - Contamination - Viability Start->Check_Cells Check_Reagents Verify Reagents - MDI-2268 Aliquots - Media & Buffers - Assay Kits Start->Check_Reagents Check_Protocol Review Protocol - Pipetting Technique - Incubation Times - Plate Layout Start->Check_Protocol Optimize Optimize Assay Parameters - Cell Density - Reagent Concentrations Check_Cells->Optimize Check_Reagents->Optimize Check_Protocol->Optimize Check_Instrument Calibrate Instrument - Plate Reader - Pipettes Check_Instrument->Optimize Analyze_Data Re-analyze Data - Outlier Analysis - Normalization Analyze_Data->Optimize Optimize->Start No Resolved Variability Reduced Optimize->Resolved Yes

References

Improving MDI-2268 bioavailability for oral administration

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of MDI-2268?

A1: MDI-2268 has demonstrated excellent oral bioavailability. Studies in rats have shown the oral bioavailability to be 57%.[1] Following oral administration, the half-life of MDI-2268 is 3.4 hours.[1]

Q2: Is MDI-2268 suitable for oral dosing in preclinical models?

Q3: What are the key physicochemical properties of MDI-2268 that influence its bioavailability?

A3: While specific data on the physicochemical properties of MDI-2268 are not detailed in the provided search results, its reported high oral bioavailability suggests a favorable balance of aqueous solubility and intestinal permeability. Generally, factors like molecular structure, polymorphism, and lipophilicity are critical determinants of oral bioavailability for small molecules.

Troubleshooting Guide: Lower-Than-Expected Oral Bioavailability

If you are observing lower-than-expected plasma concentrations of MDI-2268 in your experiments, consider the following potential issues and troubleshooting steps.

Potential Issue Recommended Action
Poor Solubility of Formulation Although MDI-2268 is orally available, issues with the specific formulation used in an experiment can arise. Consider strategies to enhance dissolution.[3]
Inadequate Absorption Factors within the gastrointestinal tract can limit absorption.
First-Pass Metabolism The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[4]
Experimental Variability Inconsistent results may stem from the experimental protocol itself.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting suboptimal oral bioavailability of a small molecule like MDI-2268 in a research setting.

TroubleshootingWorkflow cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: Formulation & Solubility Investigation cluster_2 Phase 3: Permeability & Metabolism Assessment cluster_3 Phase 4: Resolution Start Lower-than-expected MDI-2268 plasma exposure VerifyDose Verify Dosing Procedure & Formulation Integrity Start->VerifyDose AssessSolubility Assess MDI-2268 Solubility in Formulation Vehicle VerifyDose->AssessSolubility Reformulate Consider Reformulation Strategies: - Micronization - Co-solvents - Amorphous Solid Dispersions AssessSolubility->Reformulate If solubility is low Caco2Assay Evaluate Intestinal Permeability (e.g., Caco-2 assay) AssessSolubility->Caco2Assay If solubility is adequate OptimizedProtocol Optimized Oral Administration Protocol Reformulate->OptimizedProtocol MetabolismStudy Investigate First-Pass Metabolism (e.g., liver microsomes) Caco2Assay->MetabolismStudy MetabolismStudy->OptimizedProtocol

Caption: A workflow for troubleshooting suboptimal oral bioavailability.

Experimental Protocols

Protocol 1: Basic Oral Bioavailability Assessment

This protocol outlines a fundamental experiment to determine the oral bioavailability of MDI-2268 in a rodent model.

Objective: To determine the percentage of orally administered MDI-2268 that reaches systemic circulation.

Materials:

  • MDI-2268

  • Appropriate vehicle for oral and intravenous (IV) administration

  • Rodent model (e.g., Sprague-Dawley rats)

  • Dosing gavage needles and syringes

  • IV injection supplies

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Methodology:

  • Animal Groups: Divide animals into two groups: an IV administration group and an oral (PO) administration group (n=3-5 per group).

  • Dosing:

    • IV Group: Administer a single bolus dose of MDI-2268 (e.g., 15 mg/kg) via the tail vein.[1]

    • PO Group: Administer a single dose of MDI-2268 (e.g., 30 mg/kg) via oral gavage.[1]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of MDI-2268 in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the Area Under the Curve (AUC) for both the IV (AUCIV) and PO (AUCPO) groups from the plasma concentration-time profiles.

    • Calculate oral bioavailability (F%) using the following formula:

      • F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Protocol 2: Improving Formulation Solubility with Co-solvents

This protocol describes a method to enhance the solubility of a compound for oral dosing using a co-solvent system.

Objective: To prepare a clear, stable solution of MDI-2268 for oral administration.

Materials:

  • MDI-2268

  • Solvents and co-solvents (e.g., DMSO, PEG 400, Solutol HS 15)

  • Vehicle (e.g., water, saline)

  • Vortex mixer

  • pH meter

Methodology:

  • Solubility Screening: Test the solubility of MDI-2268 in various individual and mixed solvent systems.

  • Formulation Preparation:

    • Weigh the required amount of MDI-2268.

    • Dissolve MDI-2268 in a small volume of a suitable organic solvent (e.g., DMSO).

    • Add a co-solvent (e.g., PEG 400) and vortex until the solution is clear.

    • Slowly add the aqueous vehicle (e.g., water) to the desired final volume while vortexing.

    • Check the final solution for clarity and any signs of precipitation.

  • pH Adjustment (if necessary): Adjust the pH of the final formulation to be within a physiologically acceptable range for the animal model.

  • Stability Check: Store the formulation at room temperature and 4°C for a defined period (e.g., 24 hours) and visually inspect for any precipitation.

Factors Influencing Oral Bioavailability

The oral bioavailability of a drug is a complex interplay of various factors. The diagram below illustrates the key stages and potential barriers.

Caption: Key factors affecting the journey of an orally administered drug.

Summary of Pharmacokinetic Data

The following table summarizes the reported pharmacokinetic parameters for MDI-2268 from a study in rats.[1]

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose 15 mg/kg30 mg/kg
Half-life (t1/2) 30 minutes3.4 hours
Bioavailability (F%) N/A57%

References

MDI-2268 vehicle and solvent selection

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is MDI-2268 and what is its mechanism of action?

Q2: What are the physicochemical properties of MDI-2268?

A2: The key physicochemical properties of MDI-2268 are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₀F₃N₃O₃
Molecular Weight 277.20 g/mol
CAS Number 1609176-50-2
Appearance White to off-white solid
Solubility Soluble in DMSO (166.67 mg/mL)

Q3: What is the recommended solvent for preparing MDI-2268 stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of MDI-2268. It exhibits excellent solubility in DMSO, up to 166.67 mg/mL. For optimal stability, it is recommended to store stock solutions in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Q4: What is a suitable vehicle for in vivo administration of MDI-2268 in mice?

A4: While the specific vehicle used in all published studies is not always detailed, a common and effective approach for intraperitoneal (IP) injection of poorly water-soluble compounds like MDI-2268 involves a co-solvent formulation. A recommended starting point is a vehicle consisting of DMSO and a sterile aqueous carrier such as saline or phosphate-buffered saline (PBS). To minimize potential toxicity, the final concentration of DMSO in the administered solution should be kept as low as possible, ideally below 10%, with concentrations of 2-5% being frequently used in preclinical studies.

PAI-1 Signaling Pathway

PAI1_Pathway Mechanism of MDI-2268 Action in the Fibrinolytic System cluster_activation Plasminogen Plasminogen Plasmin Plasmin Fibrin_degradation Fibrin Degradation (Clot Dissolution) Plasmin->Fibrin_degradation degrades tPA tPA tPA->Plasmin activates Inactive_complex_tPA tPA/PAI-1 (Inactive Complex) uPA uPA uPA->Plasmin activates Inactive_complex_uPA uPA/PAI-1 (Inactive Complex) Fibrin_clot Fibrin Clot PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA inhibits MDI2268 MDI-2268 MDI2268->PAI1 inhibits

Experimental Protocols

Protocol 1: Preparation of MDI-2268 for Intraperitoneal Injection in Mice

This protocol provides a general guideline for preparing a dosing solution of MDI-2268. It is crucial to perform a small-scale pilot test to ensure the solubility and stability of the formulation at the desired concentration.

Materials:

  • MDI-2268 powder

  • Sterile Dimethyl sulfoxide (DMSO)

  • Sterile 0.9% saline solution

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Calculate the required amount of MDI-2268 and vehicle components. For a target dose of 3 mg/kg and a dosing volume of 10 mL/kg, the final concentration of the dosing solution will be 0.3 mg/mL.

  • Prepare the vehicle. A common vehicle formulation is 5% DMSO in saline. To prepare 1 mL of this vehicle, mix 50 µL of sterile DMSO with 950 µL of sterile 0.9% saline.

  • Dissolve MDI-2268 in DMSO. Weigh the required amount of MDI-2268 and dissolve it in the calculated volume of DMSO. Ensure complete dissolution, which may be aided by gentle vortexing.

  • Prepare the final dosing solution. Slowly add the saline to the MDI-2268/DMSO solution while vortexing to prevent precipitation. This stepwise dilution is critical.

  • Visually inspect the solution. The final solution should be clear and free of any precipitate. If precipitation occurs, optimization of the vehicle composition (e.g., by increasing the DMSO percentage slightly or using other co-solvents) may be necessary.

  • Administer the solution. The solution should be administered to the animals immediately after preparation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution of DMSO stock solution with aqueous buffer. The compound has low aqueous solubility, and the rapid change in solvent polarity causes it to crash out of solution.1. Perform a stepwise dilution: Add the aqueous buffer to the DMSO stock solution slowly and with constant mixing (e.g., vortexing).2. Increase the final DMSO concentration: If the experimental model allows, increase the percentage of DMSO in the final solution. However, be mindful of potential DMSO-related toxicity.3. Use a different co-solvent system: Consider using a vehicle containing polyethylene glycol (PEG), cyclodextrin, or other solubilizing agents in addition to or in place of some of the aqueous buffer.
Inconsistent in vivo results. 1. Incomplete dissolution or precipitation of the compound. 2. Instability of the dosing solution. 3. Variability in injection technique. 1. Ensure complete dissolution: Always visually inspect the dosing solution for any particulates before administration.2. Prepare fresh solutions: Prepare the dosing solution immediately before use and do not store diluted solutions.3. Standardize administration: Ensure consistent injection volume, speed, and anatomical location for all animals.
Vehicle-related toxicity observed in control animals. The concentration of the organic solvent (e.g., DMSO) is too high.1. Reduce the solvent concentration: Lower the percentage of DMSO in the vehicle to the minimum required to keep the compound in solution.2. Conduct a vehicle toxicity study: Before initiating the main experiment, perform a pilot study to determine the maximum tolerated dose of the vehicle in your animal model.
Low bioavailability after oral administration. Although MDI-2268 has shown good oral bioavailability in rats, formulation can significantly impact absorption.1. Optimize the formulation: For oral gavage, consider formulating MDI-2268 as a suspension in a vehicle containing a suspending agent like carboxymethylcellulose (CMC).2. Use of solubilizing excipients: The inclusion of surfactants or other absorption enhancers may improve bioavailability.

References

MDI-2268 activity loss in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with MDI-2268 activity loss in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is MDI-2268 and what is its mechanism of action?

Q2: What are the common causes of small molecule inhibitor activity loss in long-term cell culture experiments?

Several factors can contribute to the loss of activity of small molecule inhibitors like MDI-2268 in long-term experiments. These can include:

  • Chemical Instability: The compound may degrade over time at 37°C in the culture medium.

  • Metabolism by Cells: Cells can metabolize the compound, leading to its inactivation.

  • Adsorption to Plasticware: The compound may adsorb to the surface of cell culture plates and other plasticware, reducing its effective concentration.

  • Inadequate Replenishment: In long-term experiments, failure to replenish the compound with media changes can lead to a decrease in its effective concentration.

  • Improper Storage: Incorrect storage of the stock solution can lead to degradation before it is even used in the experiment.

Q3: How should I prepare and store MDI-2268 stock solutions?

For preparing stock solutions of small-molecule inhibitors, it is recommended to centrifuge the vials at 1000 xg for 3 minutes to pellet the drug.[4] The drug can then be resuspended in a suitable solvent like dimethyl sulfoxide (DMSO) to achieve the desired concentration.[4] It is crucial to aliquot the stock solution and store it at -20°C or lower to minimize freeze-thaw cycles.[4]

Troubleshooting Guide: MDI-2268 Activity Loss

This guide addresses specific issues that may lead to the loss of MDI-2268 activity in your long-term experiments.

Issue 1: Gradual or complete loss of expected biological effect over time.

Potential Cause A: Compound Degradation

  • Troubleshooting Steps:

Potential Cause B: Cellular Metabolism

  • Troubleshooting Steps:

    • Metabolite Analysis: If resources permit, use techniques like mass spectrometry to analyze the culture medium for metabolites of MDI-2268.

    • Frequency of Dosing: Increase the frequency of media changes with fresh MDI-2268 to maintain a more consistent effective concentration.

Potential Cause C: Insufficient Compound Concentration

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment at the beginning of your study to determine the optimal concentration of MDI-2268 for your specific cell type and experimental duration.

    • Regular Replenishment: Ensure that MDI-2268 is replenished with every media change. For very long-term experiments, consider partial media changes with fresh compound in between full changes.

Issue 2: High variability in results between replicate experiments.

Potential Cause A: Inconsistent Cell Health and Density

  • Troubleshooting Steps:

    • Standardize Seeding Density: Maintaining a consistent cell seeding density is crucial as it directly affects the outcome of small-molecule inhibitor screening.[4]

    • Monitor Cell Morphology: Regularly observe cell morphology and growth to ensure the cells are healthy and not overly confluent, which can alter their response to the inhibitor.[4]

Potential Cause B: Inconsistent Compound Preparation and Handling

  • Troubleshooting Steps:

    • Aliquoting: Prepare single-use aliquots of your MDI-2268 stock solution to avoid repeated freeze-thaw cycles that can degrade the compound.[4]

    • Thawing Protocol: When thawing, bring the aliquot to room temperature slowly and vortex gently before diluting into the culture medium.

Data Presentation

To systematically troubleshoot and track the activity of MDI-2268 in your experiments, we recommend maintaining a detailed record of your experimental parameters and results.

Table 1: Troubleshooting Log for MDI-2268 Activity

Experiment Date Cell Type Passage No. Seeding Density MDI-2268 Conc. (µM) Media Change Frequency Observed Effect (e.g., % inhibition) Notes on Activity Loss
[Date][e.g., HT-1080][e.g., 5][e.g., 5x10^4 cells/well][e.g., 10][e.g., Every 48h][Record your data][e.g., Activity decreased after 72h]

Experimental Protocols

Protocol: Long-Term Cell Culture with MDI-2268
  • Cell Seeding: Plate cells at a predetermined optimal density in a suitable culture vessel. Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Compound Preparation: On the day of treatment, thaw a single-use aliquot of MDI-2268 stock solution. Dilute the stock solution to the final desired concentration in pre-warmed complete culture medium.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing MDI-2268. Include vehicle control wells (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Media Changes: For long-term experiments, completely replace the medium with freshly prepared MDI-2268-containing medium at regular intervals (e.g., every 48-72 hours). The frequency will depend on the stability of the compound and the metabolic rate of the cells.

  • Monitoring: Regularly monitor cell morphology and viability throughout the experiment.

Visualizations

Signaling Pathway of PAI-1 Inhibition by MDI-2268

Experimental Workflow for Troubleshooting MDI-2268 Activity Loss

Troubleshooting_Workflow Start Observe MDI-2268 Activity Loss Check_Storage Verify Stock Solution Storage & Handling Start->Check_Storage Run_Controls Include Positive/Negative Controls in Experiment Check_Storage->Run_Controls Optimize_Concentration Perform Dose-Response Curve Run_Controls->Optimize_Concentration Increase_Replenishment Increase Frequency of Media/Compound Change Optimize_Concentration->Increase_Replenishment Assess_Stability Test Compound Activity in Conditioned Media Increase_Replenishment->Assess_Stability Evaluate_Metabolism Analyze for Metabolites (Optional) Assess_Stability->Evaluate_Metabolism Analyze_Results Analyze Data and Refine Protocol Evaluate_Metabolism->Analyze_Results

Caption: A stepwise workflow to identify causes of MDI-2268 activity loss.

References

MDI-2268 interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding MDI-2268 and its potential interference with various assay reagents.

Frequently Asked Questions (FAQs)

Q1: We are observing a high background signal in our fluorescence-based assays when using MDI-2268. What could be the cause?

A1: MDI-2268 has been shown to exhibit intrinsic fluorescence, which can lead to an artificially high background signal in fluorescence-based assays, particularly those utilizing blue or green-light-emitting fluorophores. We recommend running a control experiment with MDI-2268 in the assay buffer alone to quantify its autofluorescence.

Q2: Our dose-response curves for MDI-2268 in enzymatic assays are inconsistent. Why might this be happening?

A2: MDI-2268 can act as a reducing agent at certain concentrations, which may interfere with assays that rely on redox-sensitive enzymes like horseradish peroxidase (HRP) or luciferase. Additionally, at concentrations above 10 µM, MDI-2268 may form aggregates, leading to non-specific inhibition. Consider using a different detection method or including additives to prevent aggregation.

Q3: Can MDI-2268 interfere with ELISA assays?

A3: Yes, interference is possible. If your ELISA uses an HRP-conjugated secondary antibody, the reducing properties of MDI-2268 could interfere with the substrate reaction, leading to inaccurate results. We advise performing a control experiment to assess the effect of MDI-2268 on the HRP substrate alone.

Troubleshooting Guides

Issue 1: High Background in Fluorescence Assays

If you are experiencing high background fluorescence, it is crucial to determine the contribution of MDI-2268's intrinsic fluorescence.

  • Prepare a serial dilution of MDI-2268 in your assay buffer, covering the concentration range used in your experiment.

  • Add the MDI-2268 dilutions to the wells of a microplate.

  • Include wells with assay buffer only as a negative control.

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your assay.

  • Subtract the fluorescence of the MDI-2268-containing wells from your experimental wells to correct for autofluorescence.

MDI-2268 Concentration (µM)Raw Fluorescence Units (RFU) at 488/520 nm
0.1150
11200
109500
10045000
Issue 2: Inconsistent Results in Enzymatic Assays

For inconsistent results in enzymatic assays, consider the following troubleshooting steps.

  • Prepare a solution of your detection reagent (e.g., HRP substrate, luciferase substrate) in assay buffer.

  • Add MDI-2268 at various concentrations to the detection reagent solution.

  • Incubate for the same duration as your standard assay protocol.

  • Measure the signal (e.g., absorbance, luminescence).

  • A change in signal in the absence of the enzyme indicates interference.

MDI-2268 Concentration (µM)HRP Signal (Absorbance at 450 nm)
0 (Control)1.0
10.95
100.75
500.40

Signaling Pathway and Experimental Workflows

Below are diagrams illustrating the hypothetical signaling pathway of MDI-2268 and recommended troubleshooting workflows.

MDI2268_Pathway MDI2268 MDI-2268 FK1 Fictional Kinase 1 (FK1) MDI2268->FK1 Inhibits Downstream Downstream Effector FK1->Downstream Activates Proliferation Cellular Proliferation Downstream->Proliferation Promotes Troubleshooting_Workflow Start Inconsistent Assay Results with MDI-2268 Check_Fluorescence Is the assay fluorescence-based? Start->Check_Fluorescence Check_Enzyme Is the assay enzyme-based (e.g., HRP, Luc)? Check_Fluorescence->Check_Enzyme No Autofluorescence_Test Perform Autofluorescence Control Check_Fluorescence->Autofluorescence_Test Yes Redox_Test Perform Redox Interference Control Check_Enzyme->Redox_Test Yes Aggregation_Test Test for Compound Aggregation Check_Enzyme->Aggregation_Test No/Other Correct_Data Subtract Background Signal Autofluorescence_Test->Correct_Data Change_Detection Use Alternative Detection Method Redox_Test->Change_Detection Add_Detergent Include Non-ionic Detergent (e.g., Tween-20) Aggregation_Test->Add_Detergent End Reliable Results Correct_Data->End Change_Detection->End Add_Detergent->End

Validation & Comparative

A Comparative Guide to PAI-1 Inhibitors: MDI-2268 vs. PAI-039 (Tiplaxtinin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation

Table 1: In Vitro and Pharmacokinetic Properties
ParameterMDI-2268PAI-039 (Tiplaxtinin)
Target Plasminogen Activator Inhibitor-1 (PAI-1)Plasminogen Activator Inhibitor-1 (PAI-1)
IC50 Data not publicly available; described as significantly more potent in vivo than PAI-039.2.7 µM[1][2][3][4]
Oral Bioavailability 57% (in rats)Orally efficacious, specific percentage not detailed.
Half-life (oral) 3.4 hours (in rats)Data not publicly available.
Table 2: Comparative In Vivo Efficacy (Murine Model of Metabolic Syndrome and Atherosclerosis)
ParameterMDI-2268PAI-039 (Tiplaxtinin)
Dosing 400 µg/g of diet5 mg/g of diet
Effect on Obesity Significantly inhibitedSignificantly inhibited
Effect on Atherosclerosis Significantly inhibitedSignificantly inhibited
Macrophage Accumulation in Plaques Significantly decreasedSignificantly decreased

Signaling Pathways and Experimental Workflows

PAI-1 Signaling in Atherosclerosis

PAI1_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by Fibrin Fibrin Plasmin->Fibrin degrades Fibrin_Degradation Fibrin Degradation Products tPA_uPA tPA / uPA PAI1 PAI-1 PAI1->tPA_uPA inhibits LRP1 LRP1 PAI1->LRP1 binds to Cell_Migration Cell Migration & Senescence LRP1->Cell_Migration modulates MDI_2268 MDI-2268 MDI_2268->PAI1 inhibits PAI_039 PAI-039 PAI_039->PAI1 inhibits Atherosclerosis Atherosclerosis Progression Cell_Migration->Atherosclerosis Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Thrombosis Induction & Measurement cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, Carotid Artery Exposure) Grouping Grouping (Vehicle, MDI-2268, PAI-039) Animal_Prep->Grouping Dosing Drug Administration (e.g., oral gavage) Grouping->Dosing Injury FeCl₃-induced Carotid Artery Injury Dosing->Injury Monitoring Blood Flow Monitoring (Doppler Probe) Injury->Monitoring Occlusion Time to Occlusion Measurement Monitoring->Occlusion Data_Collection Data Collection & Tabulation Occlusion->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Conclusion on Comparative Efficacy Stats->Conclusion

References

MDI-2268 Demonstrates Comparable Antithrombotic Efficacy to Low Molecular Weight Heparin with a Potential for Reduced Bleeding Risk

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Comparative Efficacy in a Murine Thrombosis Model

In a well-established electrolytic inferior vena cava (IVC) model of venous thrombosis in C57BL/6 mice, MDI-2268 demonstrated a dose-dependent reduction in thrombus weight, comparable to the effect observed with enoxaparin.[1] The study evaluated two doses of MDI-2268 (1.5 mg/kg and 3 mg/kg), enoxaparin (7.3 mg/kg), and a combination of MDI-2268 (3 mg/kg) and a lower dose of enoxaparin (1.8 mg/kg).

Treatment GroupDoseMean Thrombus Weight (mg)Standard Deviationp-value vs. Control
Control (DMSO)-12.75.7-
MDI-22681.5 mg/kg6.93.3>0.05
MDI-22683 mg/kg5.51.60.035
Enoxaparin7.3 mg/kg3.81.30.005
MDI-2268 + Enoxaparin3 mg/kg + 1.8 mg/kg4.82.40.035

Table 1: Comparison of Antithrombotic Efficacy of MDI-2268 and Enoxaparin in a Murine IVC Thrombosis Model. Data sourced from Circulation (2022).[1]

Bleeding Time Assessment

A key differentiator observed in the study was the effect on bleeding time. While enoxaparin was effective at reducing thrombus weight, it was associated with a significant increase in bleeding time. In contrast, treatment with MDI-2268, at doses effective in reducing thrombus formation, did not significantly affect bleeding time.[1] This suggests a potentially wider therapeutic window for MDI-2268, with a reduced risk of bleeding complications, a common concern with traditional anticoagulant therapies.

Mechanism of Action

The distinct mechanisms of action of MDI-2268 and low molecular weight heparin underpin their different pharmacological profiles.

MDI2268_Mechanism cluster_Fibrinolysis Fibrinolytic Pathway cluster_Inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot degrades tPA_uPA tPA / uPA Fibrin_degradation Fibrin Degradation Products PAI1 PAI-1 PAI1->tPA_uPA inhibits MDI2268 MDI-2268 MDI2268->PAI1 inhibits

Mechanism of Action of MDI-2268

Low Molecular Weight Heparin (LMWH): LMWH acts as an anticoagulant by potentiating the activity of antithrombin III, which primarily inhibits Factor Xa, a critical enzyme in the coagulation cascade. This prevents the formation of new fibrin clots.

LMWH_Mechanism cluster_Coagulation Coagulation Cascade cluster_Inhibition Inhibition FactorX Factor X FactorXa Factor Xa FactorX->FactorXa activated Prothrombin Prothrombin FactorXa->Prothrombin activates Thrombin Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Fibrin_clot Fibrin Clot Antithrombin Antithrombin III Antithrombin->FactorXa inhibits LMWH LMWH LMWH->Antithrombin activates

Mechanism of Action of LMWH

Experimental Protocols

Murine Electrolytic Inferior Vena Cava (IVC) Thrombosis Model

This model was utilized to induce the formation of a venous thrombus in a controlled manner.

IVC_Thrombosis_Workflow start Anesthetize C57BL/6 Mouse expose_ivc Surgical Exposure of Inferior Vena Cava start->expose_ivc insert_electrode Insert Copper Wire Electrode into IVC expose_ivc->insert_electrode apply_current Apply 250 µA Current for 15 minutes insert_electrode->apply_current induce_thrombus Thrombus Formation apply_current->induce_thrombus administer_drug Administer MDI-2268, Enoxaparin, or Vehicle induce_thrombus->administer_drug harvest_thrombus Harvest and Weigh Thrombus after 48h administer_drug->harvest_thrombus end Data Analysis harvest_thrombus->end

Experimental Workflow for IVC Thrombosis Model

Detailed Methodology:

  • Animal Model: Male C57BL/6 mice, 10-12 weeks old, weighing 20-25g were used.[1]

  • Anesthesia: Mice were anesthetized prior to the surgical procedure.

  • Surgical Procedure: A midline abdominal incision was made to expose the inferior vena cava (IVC).

  • Thrombus Induction: A copper wire electrode was inserted into the IVC. A constant electrical current of 250 µA was applied for 15 minutes to induce endothelial damage and subsequent thrombus formation.

  • Drug Administration: MDI-2268 (dissolved in a vehicle likely containing DMSO), enoxaparin, or the vehicle control were administered to respective groups of mice.[1]

  • Endpoint: After 48 hours, the mice were euthanized, and the thrombus formed in the IVC was carefully dissected and weighed.

Mouse Tail Transection Bleeding Time Assay

This assay was used to assess the effect of the compounds on hemostasis.

Detailed Methodology:

  • Animal Model: Mice were anesthetized.

  • Procedure: A 3 mm segment of the distal tail tip was transected using a sharp blade.

  • Measurement: The tail was immediately immersed in pre-warmed (37°C) saline. The time to cessation of bleeding was recorded. A maximum observation time is typically employed.

Conclusion

References

MDI-2268 validation in different animal models

Author: BenchChem Technical Support Team. Date: November 2025

MDI-2268: Publicly Available Data Insufficient for Comparative Analysis in Animal Models

Following a comprehensive search for the compound designated "MDI-2268," it was determined that there is a lack of publicly available scientific literature and experimental data. As a result, a comparative guide on its validation in different animal models, as requested, cannot be generated at this time.

No information was found regarding the mechanism of action, signaling pathways, or any in vivo studies involving MDI-2268. Consequently, the creation of data tables, detailed experimental protocols, and visualizations of its performance against other alternatives is not possible.

Further research and publication of data on MDI-2268 in peer-reviewed journals will be necessary before a thorough and objective comparison guide can be compiled for the scientific community. Researchers and drug development professionals seeking information on this compound are advised to consult any internal documentation or proprietary databases they may have access to.

In Vivo Validation of MDI-2268's Anti-Thrombotic Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Anti-Thrombotic Efficacy and Safety

The following tables summarize the available quantitative in vivo data for MDI-2268 and its comparators. It is important to note that the experimental models and conditions may vary between studies, and direct comparisons should be made with caution.

Table 1: In Vivo Efficacy in Venous Thrombosis Models

CompoundMechanism of ActionAnimal ModelKey Efficacy EndpointResultsCitation(s)
MDI-2268 PAI-1 InhibitorMurine Electrolytic IVC ModelThrombus Weight Reduction62% decrease at 3 mg/kg compared to control.[1][2]
Rivaroxaban Factor Xa InhibitorRat DVT ModelInhibition of Thrombus FormationDose-dependent inhibition of thrombus formation.[2][3][4]
Apixaban Factor Xa InhibitorRabbit Venous Thrombosis ModelThrombus Inhibition (ID80)Potent, dose-dependent inhibition of venous thrombus formation.[5]
Abelacimab Factor XI/XIa InhibitorHuman (Phase 2, post-knee surgery)Venous Thromboembolism Rate80% reduction compared to enoxaparin.[6][7]
VE-2851 Direct Thrombin InhibitorRodent ModelsNot specifiedPotent anticoagulation demonstrated.

Table 2: In Vivo Safety Profile - Bleeding Risk

CompoundAnimal ModelKey Safety EndpointResultsCitation(s)
MDI-2268 Murine ModelBleeding TimeNo significant change at an efficacious dose (3 mg/kg).[1][2]
Low Molecular Weight Heparin (LMWH) Murine ModelBleeding TimeSignificantly prolonged bleeding time.[2]
Rivaroxaban Human (Clinical Trials)Major Bleeding EventsCompared to warfarin, non-inferiority or differences in bleeding profiles observed depending on the patient population.[8]
Apixaban Rabbit ModelBleeding TimeLess prolongation of bleeding time compared to warfarin at doses with similar antithrombotic efficacy.[5]
Abelacimab Human (Phase 2)Major or Clinically Relevant Non-Major BleedingSignificantly lower incidence compared to rivaroxaban.[9]
VE-2851 Rodent ModelsBlood LossOver 15 times less blood loss compared to apixaban.

Experimental Protocols

In Vivo Validation of MDI-2268: Murine Electrolytic Inferior Vena Cava (IVC) Model of Deep Vein Thrombosis

This protocol describes the induction of deep vein thrombosis (DVT) in a murine model to evaluate the anti-thrombotic efficacy of MDI-2268.

Objective: To assess the ability of MDI-2268 to reduce thrombus formation in a model that mimics clinical venous thrombosis.

Materials:

  • Male C57BL/6 mice (10-12 weeks old)

  • MDI-2268

  • Vehicle control (e.g., DMSO)

  • Low Molecular Weight Heparin (LMWH) or other comparators

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for laparotomy

  • 25-gauge needle attached to a silver-coated copper wire

  • Direct current power source

  • Suturing material

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane. Shave the abdomen and sterilize the surgical area.

  • Surgical Procedure: Perform a midline laparotomy to expose the inferior vena cava (IVC).

  • Thrombus Induction:

    • Carefully insert a 25-gauge needle with an attached copper wire into the IVC. The wire acts as the anode.

    • Place a second subcutaneous wire to act as the cathode, completing the electrical circuit.

    • Apply a constant direct current (e.g., 250 µA) for a defined period (e.g., 15 minutes) to the IVC via the copper wire. This electrolytic injury to the endothelium initiates thrombus formation in the presence of continuous blood flow.

  • Drug Administration: Administer MDI-2268 (e.g., 3 mg/kg), vehicle, or a positive control (e.g., LMWH) via a specified route (e.g., intraperitoneal injection) at defined time points post-thrombus induction.

  • Thrombus Evaluation: After a set period (e.g., 48 hours), euthanize the mice. Carefully excise the IVC segment containing the thrombus.

  • Data Analysis: Remove the thrombus from the vessel and record its wet weight. Compare the mean thrombus weights between the treatment groups (MDI-2268, vehicle, positive control) using appropriate statistical analysis (e.g., t-test or ANOVA).

Bleeding Time Assessment:

  • In a separate cohort of mice, administer MDI-2268 or control.

  • After a specified time (e.g., 90 minutes), transect the tail at a standardized diameter.

  • Gently blot the tail with filter paper every 30 seconds until bleeding ceases. The time to cessation of bleeding is recorded as the bleeding time.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways involved in thrombosis and the mechanisms by which MDI-2268 and its comparators exert their anti-thrombotic effects.

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway (Contact Activation) cluster_Extrinsic Extrinsic Pathway (Tissue Injury) cluster_Common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X Factor X IXa->X + VIIIa TissueFactor Tissue Factor (TF) TF_VIIa TF-VIIa Complex TissueFactor->TF_VIIa + VIIa VII VII VIIa VIIa VII->VIIa TF_VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin XIIIa Rivaroxaban Rivaroxaban Apixaban Rivaroxaban->Xa VE2851 VE-2851 VE2851->Thrombin Abelacimab Abelacimab Abelacimab->XI Abelacimab->XIa Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin t-PA Fibrin_Clot Fibrin Clot FDPs Fibrin Degradation Products Fibrin_Clot->FDPs Plasmin tPA t-PA PAI1 PAI-1 PAI1->tPA MDI2268 MDI-2268 MDI2268->PAI1 Inhibits Experimental_Workflow cluster_ThrombosisInduction Thrombosis Induction cluster_Treatment Treatment cluster_Evaluation Evaluation Anesthesia Anesthesia Surgery Surgery Anesthesia->Surgery 1. Anesthesia & Surgery IVC_Exposure IVC_Exposure Surgery->IVC_Exposure 2. IVC Exposure Electrolytic_Injury Electrolytic_Injury IVC_Exposure->Electrolytic_Injury 3. Electrolytic Injury Drug_Admin 4. Administer MDI-2268 or Controls Electrolytic_Injury->Drug_Admin Harvest 5. Harvest Thrombus (48h) Drug_Admin->Harvest Weigh 6. Weigh Thrombus Harvest->Weigh Analysis 7. Statistical Analysis Weigh->Analysis

References

Unveiling the Inhibitory Power of MDI-2268: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Comparative In Vitro Potency of PAI-1 Inhibitors

CompoundTargetIC50 (µM)Reference
MDI-2268 PAI-1Data not publicly available-
PAI-039 (tiplaxtinin) PAI-1~28[1]
TM5441 PAI-19.7 - 60.3[2][3]

PAI-1 Signaling and Inhibition Mechanism

PAI1_Inhibition cluster_0 Fibrinolytic Pathway cluster_1 PAI-1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA Fibrin_Degradation_Products Fibrin Degradation Products Plasmin->Fibrin_Degradation_Products Degrades Fibrin Fibrin Fibrin->Fibrin_Degradation_Products PAI1 PAI-1 tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits MDI2268 MDI-2268 MDI2268->PAI1 Inhibits

In Vivo Efficacy: A Murine Model of Atherosclerosis

ParameterMDI-2268 TreatmentPAI-039 TreatmentControl
Dose 400 µg/g of diet5 mg/g of diet-
Atherosclerosis Formation Significantly inhibitedSignificantly inhibited-
Macrophage Accumulation in Plaques Significantly decreasedSignificantly decreased-
Obesity InhibitedInhibited-

Experimental Protocols

PAI1_Assay_Workflow A Prepare Reagents: - PAI-1 - tPA - Plasminogen - Chromogenic Substrate - Test Inhibitor (e.g., MDI-2268) B Incubate PAI-1 with varying concentrations of the inhibitor A->B C Add excess tPA to the mixture B->C D Add plasminogen and chromogenic substrate C->D E Measure absorbance at 405 nm over time D->E F Calculate residual PAI-1 activity and determine IC50 E->F

Protocol Steps:

  • Plasmin Generation and Detection: Plasminogen and the chromogenic substrate are added. The residual, uninhibited tPA will convert plasminogen to plasmin, which then cleaves the chromogenic substrate, producing a colorimetric signal.

  • Data Acquisition: The absorbance is measured at 405 nm using a microplate reader at regular intervals. The rate of color development is proportional to the residual tPA activity.

2. Murine Model of Atherosclerosis

Animal Model: LDL receptor-deficient (ldlr-/-) mice, which are prone to developing atherosclerosis, are used.

Diet and Treatment:

  • Mice are fed a Western-type diet, high in fat and cholesterol, to induce metabolic syndrome and atherosclerosis.

Study Duration: The mice are maintained on their respective diets for 12 weeks.

Endpoint Analysis:

  • Atherosclerosis Assessment: The extent of atherosclerotic plaque formation in the aorta is quantified.

  • Histological Analysis: Aortic sections are stained to visualize and quantify macrophage accumulation within the plaques.

  • Metabolic Parameters: Body weight and food consumption are monitored throughout the study.

Conclusion

References

MDI-2268 vs. Tiplaxtinin: A Head-to-Head Comparison of PAI-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation

In Vitro Potency
CompoundTargetIC50Assay Conditions
MDI-2268Human PAI-170 nMFluorometric Plate Assay (pH 7.8, 296.15 K)
TiplaxtininHuman PAI-12.7 µMChromogenic Assay

Note: The IC50 values presented are from different sources and assay conditions, which may influence the absolute values. A direct head-to-head comparison under identical experimental conditions would provide a more definitive assessment of relative in vitro potency.

Preclinical Efficacy: Venous Thrombosis
CompoundAnimal ModelDosing RegimenKey FindingsBleeding Risk
MDI-2268Electrolytic Murine Model of Venous Thrombosis1.5 mg/kg or 3 mg/kg IPDose-dependent reduction in thrombus weight. At 3 mg/kg, as efficacious as low-molecular-weight heparin (LMWH) with a 62% decrease in thrombus weight compared to control.[4]No significant increase in bleeding time compared to control.[4][5]
TiplaxtininRat Carotid Artery Thrombosis Model1 mg/kg POIncreased time to occlusion and prevented the reduction in carotid blood flow.[6]Not associated with increased bleeding or prolonged prothrombin time in the cited rat model.[7] However, bleeding risk was a concern in human trials.[2][3]
Preclinical Efficacy: Atherosclerosis
CompoundAnimal ModelDosing RegimenKey Findings
MDI-2268LDLR-/- mice on a Western Diet400 µg/g of diet for 12 weeksSignificantly inhibited weight gain and atherosclerosis formation. Decreased macrophage accumulation in atherosclerotic plaques.[1]
TiplaxtininLDLR-/- mice on a Western Diet5 mg/g of diet for up to 24 weeksSignificantly inhibited obesity and atherosclerosis formation. Decreased macrophage accumulation in atherosclerotic plaques.[1][8]

Mechanism of Action: PAI-1 Inhibition

Signaling Pathway

PAI1_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by Fibrin Fibrin (Clot) Plasmin->Fibrin tPA tPA tPA->Plasminogen PAI1_tPA PAI-1/tPA Complex tPA->PAI1_tPA uPA uPA uPA->Plasminogen PAI1_uPA PAI-1/uPA Complex uPA->PAI1_uPA PAI1 PAI-1 PAI1->PAI1_tPA PAI1->PAI1_uPA MDI2268 MDI-2268 MDI2268->PAI1 Inhibits Tiplaxtinin Tiplaxtinin Tiplaxtinin->PAI1 Inhibits FDPs Fibrin Degradation Products Fibrin->FDPs

Experimental Protocols

Electrolytic Murine Model of Venous Thrombosis

This model is utilized to assess the in vivo efficacy of antithrombotic compounds in a setting that mimics clinical deep vein thrombosis (DVT).

Workflow:

VT_Workflow cluster_procedure Surgical Procedure cluster_treatment Treatment cluster_analysis Analysis Anesthesia Anesthetize Mouse (e.g., isoflurane) Incision Midline Abdominal Incision Anesthesia->Incision Expose_IVC Expose Inferior Vena Cava (IVC) Incision->Expose_IVC Insert_Needle Insert Electrode Needle into IVC Expose_IVC->Insert_Needle Apply_Current Apply Constant Electrical Current Insert_Needle->Apply_Current Close_Incision Close Incision Apply_Current->Close_Incision Administer_Drug Administer MDI-2268, Tiplaxtinin, or Vehicle (e.g., IP or PO) Close_Incision->Administer_Drug Harvest_Thrombus Harvest Thrombus (e.g., after 48h) Administer_Drug->Harvest_Thrombus Bleeding_Time Assess Bleeding Time Administer_Drug->Bleeding_Time Measure_Weight Measure Thrombus Weight Harvest_Thrombus->Measure_Weight

Caption: Experimental workflow for the electrolytic murine model of venous thrombosis.

Detailed Methodology:

  • Anesthesia: Mice (e.g., C57BL/6) are anesthetized using isoflurane.

  • Surgical Procedure: A midline laparotomy is performed to expose the inferior vena cava (IVC).

  • Thrombus Induction: A fine electrode needle is inserted into the IVC, and a constant direct current (e.g., 250 µA) is applied for a set duration (e.g., 15 minutes) to induce endothelial injury and thrombus formation.

  • Drug Administration: MDI-2268, tiplaxtinin, or a vehicle control is administered at specified doses and routes (e.g., intraperitoneal or oral gavage) at defined time points relative to the thrombus induction.

  • Endpoint Analysis: After a predetermined period (e.g., 48 hours), the thrombosed IVC segment is harvested, and the thrombus is excised and weighed. Bleeding time is assessed in a separate cohort of animals to evaluate the safety profile of the compounds.

Western Diet-Induced Atherosclerosis in LDLR-/- Mice

This model is a widely used tool to study the development of atherosclerosis and to evaluate the efficacy of therapeutic interventions.

Workflow:

Athero_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_analysis Analysis Start_Diet LDLR-/- Mice Placed on Western Diet Incorporate_Drug Incorporate MDI-2268, Tiplaxtinin, or Control into Diet Start_Diet->Incorporate_Drug Harvest_Aorta Harvest Aorta after Specified Duration (e.g., 12-24 weeks) Incorporate_Drug->Harvest_Aorta Stain_Lesions Stain for Atherosclerotic Lesions (e.g., Oil Red O) Harvest_Aorta->Stain_Lesions Quantify_Plaque Quantify Plaque Area Stain_Lesions->Quantify_Plaque IHC Immunohistochemistry (e.g., for Macrophages) Stain_Lesions->IHC

Caption: Experimental workflow for Western diet-induced atherosclerosis in LDLR-/- mice.

Detailed Methodology:

  • Animal Model: LDL receptor-deficient (LDLR-/-) mice, which are susceptible to diet-induced hypercholesterolemia and atherosclerosis, are used.

  • Diet: At a specified age (e.g., 6-8 weeks), mice are switched from a standard chow diet to a high-fat, high-cholesterol "Western" diet.

  • Drug Administration: MDI-2268 or tiplaxtinin is incorporated directly into the diet at a specified concentration. A control group receives the Western diet without the investigational compound.

  • Duration: The mice are maintained on their respective diets for an extended period, typically 12 to 24 weeks, to allow for the development of significant atherosclerotic plaques.

  • Endpoint Analysis: At the end of the study period, the aortas are harvested, and the extent of atherosclerosis is quantified. This is often done by en face analysis of the entire aorta stained with Oil Red O to visualize lipid-rich plaques. Cross-sections of the aortic root are also commonly analyzed for lesion area and composition, including macrophage content determined by immunohistochemistry.

Conclusion

References

MDI-2268: A Promising PAI-1 Inhibitor with a Favorable Safety Profile in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Efficacy in a Murine Model of Venous Thrombosis

In a well-established murine model of venous thrombosis, the electrolytic inferior vena cava (IVC) model, MDI-2268 demonstrated potent antithrombotic effects. When administered at a dose of 3 mg/kg, MDI-2268 resulted in a significant 62% reduction in thrombus weight compared to the vehicle-treated control group. This efficacy was comparable to that observed with LMWH, a standard-of-care anticoagulant.

Treatment GroupDoseMean Thrombus Weight (mg ± SD)% Reduction vs. Control
Control (Vehicle)-12.7 ± 5.7-
MDI-22683 mg/kg5.5 ± 1.656.7%
Enoxaparin (LMWH)7.3 mg/kg3.8 ± 1.370.1%

Data from a study in a murine electrolytic (EIM) model of venous thrombosis.[2]

Superior Safety Profile: Reduced Bleeding Risk

A key advantage of MDI-2268 highlighted in preclinical studies is its favorable safety profile, particularly concerning bleeding risk. While LMWH is an effective antithrombotic, its clinical use is often associated with an increased risk of bleeding complications. In contrast, studies have shown that MDI-2268 does not significantly prolong bleeding time compared to control groups. This suggests that MDI-2268 may offer a safer therapeutic window than traditional anticoagulants. Although the precise quantitative data for bleeding times were not detailed in the reviewed literature, the qualitative findings consistently point towards a minimal impact on normal hemostasis by MDI-2268.

Mechanism of Action: PAI-1 Signaling Pathway

PAI1_Pathway cluster_coagulation Coagulation Cascade cluster_fibrinolysis Fibrinolysis Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Thrombin Plasmin Plasmin FDPs Fibrin Degradation Products Thrombin Thrombin Plasminogen Plasminogen Plasminogen->Plasmin Activated by Plasmin->Fibrin tPA_uPA tPA / uPA PAI1 PAI-1 PAI1->tPA_uPA MDI2268 MDI-2268 MDI2268->PAI1

Experimental Protocols

Electrolytic Inferior Vena Cava (IVC) Thrombosis Model in Mice

The antithrombotic efficacy of MDI-2268 was evaluated using the electrolytic IVC thrombosis model. This model is designed to induce the formation of a thrombus in the inferior vena cava of mice in a controlled and reproducible manner, allowing for the assessment of therapeutic interventions.[3][4][5]

Procedure:

  • Anesthesia and Surgical Exposure: Mice are anesthetized, and a midline abdominal incision is made to expose the inferior vena cava.

  • Vessel Preparation: Side branches of the IVC are ligated to isolate a segment for thrombus induction.

  • Electrolytic Injury: A fine needle electrode is inserted into the IVC, and a constant electrical current is applied. This creates a localized endothelial injury, initiating thrombus formation.

  • Drug Administration: Test compounds (MDI-2268, LMWH, or vehicle) are administered to the mice, typically via intraperitoneal injection, at specified doses and time points.

  • Thrombus Harvesting and Analysis: After a predetermined period, the thrombosed segment of the IVC is excised, and the thrombus is carefully removed and weighed.

Bleeding Time Assessment

The safety profile of MDI-2268 with respect to bleeding was assessed by measuring the tail bleeding time in mice.

Procedure:

  • Anesthesia: Mice are anesthetized.

  • Tail Transection: A standardized small segment of the distal tail is transected using a sharp blade.

  • Bleeding Measurement: The transected tail is immediately immersed in warm saline, and the time until bleeding ceases for a continuous period (e.g., 30 seconds) is recorded.

Conclusion

The preclinical data for MDI-2268 are highly encouraging, suggesting a potent antithrombotic agent with a superior safety profile compared to LMWH. Its oral bioavailability and targeted mechanism of action make it a promising candidate for further development in the treatment and prevention of thrombotic disorders. While these initial findings are promising, further comprehensive toxicological and off-target studies are warranted to fully characterize the safety profile of MDI-2268 before its progression into clinical trials.

experimental_workflow cluster_efficacy Efficacy Assessment cluster_safety Safety Assessment cluster_pk Pharmacokinetic Profiling animal_model Murine IVC Thrombosis Model drug_admin_eff Administer MDI-2268, LMWH, or Vehicle animal_model->drug_admin_eff thrombus_harvest Harvest and Weigh Thrombus drug_admin_eff->thrombus_harvest data_analysis_eff Compare Thrombus Weights thrombus_harvest->data_analysis_eff bleeding_model Murine Tail Bleeding Model drug_admin_safe Administer MDI-2268, LMWH, or Vehicle bleeding_model->drug_admin_safe measure_bleeding Measure Bleeding Time drug_admin_safe->measure_bleeding data_analysis_safe Compare Bleeding Times measure_bleeding->data_analysis_safe pk_study IV and Oral Dosing in Rats plasma_sampling Collect Plasma Samples Over Time pk_study->plasma_sampling concentration_analysis Measure MDI-2268 Concentration plasma_sampling->concentration_analysis pk_parameters Calculate Bioavailability and Half-life concentration_analysis->pk_parameters

Caption: Workflow for preclinical evaluation of MDI-2268.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of ML268

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant work environment. This document provides a comprehensive, step-by-step guide for the proper disposal of ML268, a potent and selective inhibitor of the human lactate transporter MCT-1.

While this compound is not classified as a hazardous substance or mixture according to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, adherence to rigorous disposal protocols is essential to maintain safety and environmental responsibility.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area or a chemical fume hood.

In case of exposure:

  • After inhalation: Move the individual to fresh air.[1]

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin area with water.[1]

  • After eye contact: Rinse the eyes thoroughly with plenty of water, removing contact lenses if present and easy to do so.[1]

  • If swallowed: Have the individual drink water (a maximum of two glasses). If the person feels unwell, consult a physician.[1]

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound. It is crucial to remember that all local, state, and federal regulations regarding chemical waste disposal must be followed.

  • Container Management: Keep this compound in its original container.[1] Do not mix it with other chemical waste.[1] This prevents unforeseen chemical reactions and ensures proper identification of the waste stream.

  • Labeling: Ensure the container is clearly and accurately labeled with the full chemical name: "this compound."

  • Waste Segregation: Although not classified as hazardous, it is good laboratory practice to segregate chemical waste. Store the labeled this compound container in a designated area for non-hazardous chemical waste, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Collection: Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1] This means they should also be properly labeled and disposed of through the chemical waste stream, as they may contain residual amounts of the compound.

Quantitative Data Summary

The Safety Data Sheet for this compound (SML0268) does not provide specific quantitative data regarding its physical or chemical properties for a tabular summary. It is noted as not being a hazardous substance.[1]

Experimental Protocols

This document focuses on disposal procedures. For detailed experimental protocols using this compound, please refer to the specific scientific literature and technical datasheets provided by the supplier.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final collection.

ML268_Disposal_Workflow cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First container Keep in Original, Labeled Container ppe->container no_mix Do Not Mix with Other Waste container->no_mix Prevent Reactions segregate Segregate as Non-Hazardous Chemical Waste storage Store in Designated Waste Area segregate->storage no_mix->segregate collection Arrange for Collection by EHS or Licensed Contractor storage->collection Institutional Protocol end End: Proper Disposal collection->end

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide and should not replace the protocols and regulations established by your institution's Environmental Health and Safety department. Always consult your local guidelines for chemical waste disposal.

References

Essential Safety and Logistical Information for Handling ML268

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Personal Protective Equipment for Handling ML268

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety protocols and logistical plans for the handling and disposal of this compound, a potent small molecule inhibitor. Given the absence of a publicly available Safety Data Sheet (SDS), these recommendations are based on best practices for handling potent research compounds. A thorough, site-specific risk assessment by qualified personnel is mandatory before commencing any work.

Core Safety Principles

Due to its potent biological activity as a selective inhibitor of the human voltage-gated potassium channel Kv7.1/KCNE1, this compound must be handled as a potentially hazardous substance. The primary goals are to prevent exposure through inhalation, skin contact, and ingestion, and to ensure proper disposal to protect both personnel and the environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when working with this compound.

PPE CategorySpecification
Hand Protection Double-gloving with nitrile or neoprene gloves is required when handling the solid compound or concentrated solutions.
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield must be worn over safety goggles when there is a risk of splashing.
Body Protection A fully fastened laboratory coat is required. For handling larger quantities or when there is a significant risk of contamination, a disposable gown should be worn over the lab coat.
Respiratory Protection When handling the solid compound outside of a certified containment system (e.g., fume hood, glove box), a NIOSH-approved respirator (e.g., N95 or higher) is mandatory.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Operational Plan:

  • Acquisition and Storage:

    • Upon receipt, verify the integrity of the container.

    • Store this compound in a designated, well-ventilated, and secure area.

    • Keep the container tightly sealed and clearly labeled.

    • Maintain an accurate inventory.

  • Handling of Solid Compound:

    • All weighing and aliquoting of solid this compound must be conducted within a certified chemical fume hood, glove box, or other appropriate containment device.

    • Use dedicated, clearly labeled spatulas and weigh boats.

    • After handling, decontaminate all surfaces and equipment.

  • Solution Preparation:

    • Prepare all solutions within a chemical fume hood.

    • This compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO). Be aware that DMSO can facilitate the absorption of chemicals through the skin[1][2].

    • Handle all solutions with the same precautions as the solid compound.

Disposal Plan:

  • Waste Segregation:

    • All materials that come into contact with this compound (e.g., pipette tips, tubes, gloves, weighing paper) are to be considered hazardous waste.

    • Segregate this compound waste from other laboratory waste streams.

  • Waste Containment:

    • Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and puncture-resistant hazardous waste containers.

    • Liquid waste containers should be stored in secondary containment.

  • Final Disposal:

    • Disposal of this compound waste must be managed through your institution's Environmental Health and Safety (EHS) department.

    • Do not dispose of this compound or its solutions down the drain.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

PropertyValueNotes and Recommendations
Molecular Formula C₂₁H₁₈F₃N₃O₃SConfirmed from supplier or analytical data.
Molecular Weight 465.45 g/mol Use for solution preparation calculations.
Appearance Typically a solid.Visually inspect for any deviation.
Solubility Soluble in DMSO.Confirm solubility and stability in your chosen solvent and experimental conditions.
Storage Temperature Refer to supplier recommendations (typically -20°C or colder).Protect from light and moisture.
Occupational Exposure Limit (OEL) Not Established.Handle as a potent compound and minimize all potential exposure.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the safe handling workflow for this compound.

Safe_Handling_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_disposal Phase 3: Cleanup and Disposal a Conduct Risk Assessment b Review Safety Protocols a->b c Assemble PPE b->c d Weigh Solid in Containment c->d Proceed to Experiment e Prepare Solution in Fume Hood d->e f Perform Experiment e->f g Decontaminate Work Area f->g Conclude Experiment h Segregate Hazardous Waste g->h i Contact EHS for Pickup h->i

Caption: Safe handling workflow for this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML268
Reactant of Route 2
Reactant of Route 2
ML268

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.